Brinzolamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045531 | |
| Record name | Brinzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.13e-01 g/L | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138890-62-7 | |
| Record name | Brinzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138890-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brinzolamide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brinzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brinzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 °C | |
| Record name | Brinzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brinzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Glaucoma Therapy: A Technical Guide to the Discovery and Synthesis of Brinzolamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and mechanism of action of Brinzolamide, a potent and selective carbonic anhydrase inhibitor developed for the treatment of glaucoma. By elucidating the scientific journey from target identification to clinical application, this document serves as a comprehensive resource for professionals in the field of drug development and ophthalmic research.
Executive Summary
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by elevated intraocular pressure (IOP) that damages the optic nerve. A key strategy in managing glaucoma is the reduction of aqueous humor production in the ciliary body of the eye. This compound emerged from a focused drug discovery program aimed at developing a topically active carbonic anhydrase inhibitor with high efficacy and a favorable safety profile. As a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion, this compound effectively lowers IOP.[1][2] This guide provides a detailed overview of the drug's discovery, its intricate chemical synthesis, mechanism of action, and key quantitative data from preclinical and clinical evaluations.
The Discovery of this compound: A Targeted Approach
The development of this compound was a significant advancement in glaucoma therapy, offering a topical treatment that minimizes the systemic side effects associated with earlier oral carbonic anhydrase inhibitors.[3][4] The discovery process was a systematic endeavor involving target validation, lead identification, and extensive structure-activity relationship (SAR) studies.
Target Identification and Validation
The primary target for reducing aqueous humor production was identified as carbonic anhydrase, specifically the isoenzyme CA-II, which is abundant in the ciliary processes of the eye.[4][5] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate ions, a critical step in the secretion of aqueous humor.[6][7] Inhibition of CA-II was hypothesized to decrease bicarbonate formation, subsequently reducing fluid transport and lowering IOP.[5]
Lead Optimization and Structure-Activity Relationship (SAR)
The development of this compound built upon the knowledge gained from earlier sulfonamide-based carbonic anhydrase inhibitors. The core pharmacophore for CA-II inhibition is the sulfonamide group (-SO₂NH₂), which binds to the zinc ion in the enzyme's active site.[8][9] The SAR studies for thienothiazine sulfonamides, the class to which this compound belongs, focused on optimizing several key properties:
-
Potency and Selectivity: Modifications to the heterocyclic ring system and its substituents were explored to maximize affinity for CA-II while minimizing interaction with other carbonic anhydrase isoenzymes to reduce potential side effects.[10][11]
-
Ocular Bioavailability: As a topical agent, this compound needed to efficiently penetrate the cornea. Its higher lipophilicity compared to its predecessor, dorzolamide, facilitates diffusion across the blood-retinal barrier.[3]
-
Physicochemical Properties: The formulation of this compound as a suspension at a physiological pH was a key innovation to enhance ocular comfort and tolerability.[4]
The logical progression of the drug discovery process is illustrated in the following diagram:
Mechanism of Action: Inhibition of Aqueous Humor Formation
This compound exerts its therapeutic effect by directly inhibiting carbonic anhydrase II in the ciliary epithelium.[1] The ciliary body is responsible for the production of aqueous humor through a combination of ultrafiltration, diffusion, and active secretion.[12][13][14] The active secretion of ions, primarily sodium and bicarbonate, creates an osmotic gradient that drives the movement of water into the posterior chamber of the eye.[7][15]
Carbonic anhydrase plays a pivotal role in this process by catalyzing the formation of bicarbonate (HCO₃⁻) from carbon dioxide (CO₂) and water (H₂O).[6] By inhibiting CA-II, this compound reduces the availability of bicarbonate ions, thereby dampening the active secretion of solutes and the subsequent flow of water.[5] This leads to a decrease in the rate of aqueous humor formation and a reduction in intraocular pressure.
The signaling pathway for aqueous humor production and the point of intervention by this compound are depicted below:
Quantitative Data
The efficacy of this compound has been extensively evaluated in preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Carbonic Anhydrase II (CA-II) | 3.19-3.2 | 0.13 |
| Carbonic Anhydrase I (CA-I) | ~1,365 | - |
| Carbonic Anhydrase IV (CA-IV) | 45.3 | - |
Data sourced from MedchemExpress and Cayman Chemical product descriptions.[9][14][16]
Table 2: Clinical Efficacy of this compound 1% Ophthalmic Suspension
| Study Type | Comparator/Adjunct | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) |
| Monotherapy (Dose-response) | Placebo | 4.3 - 4.4 | 16.1 |
| Monotherapy | Timolol 0.5% | 4.8 | 17 |
| Adjunctive to Latanoprost | - | - | 9.7 - 10.3 |
| Adjunctive to Travoprost/Timolol | Placebo | 2.8 | - |
Data compiled from multiple clinical trial reports.[1][17][18]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that has been optimized for large-scale production. One of the established methods, often referred to as the "DCAT route," starts from 3-acetyl-2,5-dichlorothiophene.[19] The following diagram and protocol provide a detailed overview of this synthetic pathway.
Detailed Experimental Protocol
The following is a composite protocol derived from published synthetic routes.[17][20][21][22]
Step 1: Synthesis of the Sulfonamide Ketone Intermediate
-
Reaction: 3-acetyl-2,5-dichlorothiophene is reacted with sodium thiophenolate (NaSBn) to form a thioether. This intermediate is then converted to the corresponding sulfonamide ketone through a series of reactions involving chlorination and amination.
-
Reagents: 3-acetyl-2,5-dichlorothiophene, sodium thiophenolate, chlorine, ammonia.
-
Conditions: The initial reaction is typically carried out in a suitable organic solvent like ethanol. The subsequent sulfonylation involves controlled reaction conditions to ensure selective functionalization.
Step 2: Bromination
-
Reaction: The sulfonamide ketone is brominated at the alpha-position to the carbonyl group.
-
Reagents: N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Conditions: The reaction is performed under controlled temperature to prevent side reactions.
Step 3: Asymmetric Reduction and Cyclization
-
Reaction: The bromo ketone undergoes an enantioselective reduction of the carbonyl group, followed by an intramolecular cyclization to form the chiral thieno[3,2-e]-1,2-thiazine core.
-
Reagents: A chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane is commonly used.
-
Conditions: The reaction is carried out at low temperatures (e.g., -20 to -30 °C) to ensure high enantioselectivity.
Step 4: N-Alkylation
-
Reaction: The nitrogen atom of the thiazine ring is alkylated with 1-bromo-3-methoxypropane.
-
Reagents: 1-bromo-3-methoxypropane, a base such as potassium carbonate.
-
Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70-80°C).[17]
Step 5: Introduction of the Second Sulfonamide Group
-
Reaction: The thienothiazine intermediate undergoes lithiation at the C6 position, followed by quenching with sulfur dioxide and subsequent reaction with hydroxylamine-O-sulfonic acid to install the second sulfonamide group.
-
Reagents: n-Butyllithium, sulfur dioxide, hydroxylamine-O-sulfonic acid.
-
Conditions: This step requires strictly anhydrous conditions and very low temperatures (e.g., -70°C) for the lithiation step.
Step 6: Amination to Yield this compound
-
Reaction: The final step involves the introduction of the ethylamino group at the C4 position. This is typically achieved through a sequence of protection, activation (e.g., tosylation), and nucleophilic substitution with ethylamine.
-
Reagents: Ethylamine, protecting groups, and activating agents as needed.
-
Conditions: Reaction conditions are optimized to ensure efficient displacement and yield the final (R)-enantiomer of this compound.
Purification: The final product is purified by recrystallization to obtain this compound of high purity suitable for pharmaceutical formulation.[21]
Conclusion
This compound stands as a testament to the power of targeted drug design and development. Through a deep understanding of the pathophysiology of glaucoma and the enzymatic mechanism of carbonic anhydrase, scientists were able to rationally design a highly effective and well-tolerated topical therapy. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals dedicated to advancing the field of ophthalmic drug development. The continued exploration of structure-activity relationships and novel synthetic routes will undoubtedly pave the way for future innovations in the treatment of glaucoma and other ocular diseases.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Preclinical overview of this compound. | Semantic Scholar [semanticscholar.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis method of this compound key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US8344136B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 21. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 22. CN103087081A - Method for preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
Brinzolamide's Role in Reducing Aqueous Humor Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), a key enzyme in the production of aqueous humor. By impeding the catalytic activity of CA-II within the ciliary processes of the eye, this compound effectively reduces the formation of bicarbonate ions. This, in turn, diminishes the osmotic gradient responsible for fluid transport into the posterior chamber, leading to a significant reduction in intraocular pressure (IOP). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in ophthalmology, particularly in the management of glaucoma and ocular hypertension.
Introduction
Elevated intraocular pressure (IOP) stands as a primary risk factor for the progressive optic neuropathy characteristic of glaucoma. The homeostatic balance of IOP is maintained by the continuous production and drainage of aqueous humor. The ciliary body, a specialized structure in the eye, is responsible for the secretion of this fluid.[1] A critical enzymatic step in this secretory process is catalyzed by carbonic anhydrase, particularly the isoenzyme CA-II.[2][3]
This compound, a sulfonamide derivative, is a potent topical carbonic anhydrase inhibitor (CAI) specifically designed for ophthalmic use.[4] Its mechanism of action centers on the targeted inhibition of CA-II in the ciliary epithelium, thereby suppressing the rate of aqueous humor formation and consequently lowering IOP.[2][5] This guide delves into the core scientific principles underlying this compound's therapeutic effect.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The formation of aqueous humor is an active secretory process driven by ion transport across the ciliary epithelium, which creates an osmotic gradient that draws water into the posterior chamber.[2][6] Carbonic anhydrase plays a pivotal role by catalyzing the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and protons (H⁺).[2][7]
The generated bicarbonate ions are crucial for the function of various ion exchangers, such as the Cl⁻/HCO₃⁻ exchanger, which contributes to the net solute movement.[8] this compound, by binding to the zinc ion in the active site of CA-II, blocks this crucial hydration of CO₂, leading to a reduction in the available bicarbonate pool.[2][9] This disruption of ion transport lessens the osmotic drive for water secretion, thereby decreasing the rate of aqueous humor formation.[2]
Signaling Pathway of Aqueous Humor Formation and this compound's Point of Intervention
The following diagram illustrates the key ion transport mechanisms in the ciliary epithelial cells and the inhibitory action of this compound.
Caption: Ion transport in the ciliary epithelium and this compound's inhibitory action.
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound against various carbonic anhydrase isoenzymes and its clinical and preclinical efficacy in reducing IOP and aqueous humor flow are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoenzymes
| Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. CA-II |
| CA-I | ~1,365 | - | ~428x less potent |
| CA-II | 3.19 | 0.13 | - |
| CA-IV | 45.3 | - | ~14x less potent |
Data compiled from multiple sources.[10][11]
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Dosage | IOP Reduction | Aqueous Flow Reduction | Reference |
| Normotensive Rabbits | 1% solution | 2.5 ± 1.9 mmHg | 0.50 ± 0.65 µl/min | [2] |
| Ocular Hypertensive Rabbits (Water-loading model) | 1% solution | 5.0 mmHg (35.5%) | Not Reported | [10] |
| Ocular Hypertensive Cynomolgus Monkeys | 1% solution | 7.3 ± 8.8 mmHg | 0.69 ± 1.10 µl/min | [2] |
Table 3: Clinical Efficacy of this compound in Humans
| Study Population | Treatment | Mean Diurnal IOP Reduction | Percentage IOP Reduction | Reference |
| Primary Open-Angle Glaucoma or Ocular Hypertension | This compound 1% b.i.d. | 3.4 - 4.1 mmHg | 13.2% - 16.7% | [12] |
| Primary Open-Angle Glaucoma or Ocular Hypertension | This compound 1% t.i.d. | 4.1 - 4.8 mmHg | 16.6% - 19.1% | [12] |
| Adjunct to Travoprost/Timolol | This compound 1% b.i.d. | 2.8 mmHg | ~14% | [4] |
Table 4: Effect of this compound on Aqueous Humor Flow in Humans
| Condition | Reduction in Aqueous Flow (Daytime) | Reduction in Aqueous Flow (Nighttime) | Reference |
| Normal Volunteers | 0.47 ± 0.20 µl/min | 0.16 ± 0.12 µl/min | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Method)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by this compound.
Materials:
-
Bovine erythrocyte Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the CA-II enzyme solution to each well (except for the blank).
-
Add 10 µL of the respective this compound dilution or buffer (for control) to the wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of pNPA solution to each well.
-
Immediately measure the absorbance at 400 nm and continue to record the absorbance every 30 seconds for 5 minutes.
-
The rate of p-nitrophenol production is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for the p-nitrophenyl acetate based CA inhibition assay.
Aqueous Humor Flow Measurement (Fluorophotometry)
This non-invasive technique measures the rate of aqueous humor turnover in the anterior chamber.
Materials:
-
Scanning ocular fluorophotometer
-
2% Fluorescein sodium ophthalmic solution
-
Topical anesthetic
Procedure:
-
Instill one drop of topical anesthetic into the subject's eye.
-
Instill two drops of 2% fluorescein solution into the lower cul-de-sac. After 1 minute, gently blot excess fluorescein from the lid margin.
-
Allow 6-8 hours for the fluorescein to equilibrate in the anterior chamber.
-
Position the subject at the fluorophotometer and obtain baseline fluorescence scans of the anterior chamber and cornea.
-
Perform subsequent scans at regular intervals (e.g., every 30-60 minutes) for a period of 4-6 hours.
-
The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate, typically using specialized software that accounts for corneal and lens fluorescence.
Workflow Diagram:
Caption: Workflow for measuring aqueous humor flow via fluorophotometry.
Intraocular Pressure Measurement
Materials:
-
Tono-Pen or pneumatonometer
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Rabbit restrainer
-
Gentle handling and a quiet environment are crucial.
Procedure:
-
Secure the rabbit in a restrainer to minimize movement and stress.
-
Instill one drop of topical anesthetic into the eye. Wait for 30-60 seconds for the anesthetic to take effect.
-
Gently hold the eyelids open with a non-dominant hand, avoiding any pressure on the globe.
-
With the tonometer held perpendicular to the central cornea, gently touch the tip of the tonometer to the cornea.
-
The instrument will automatically take several readings and display the averaged IOP value.
-
Record the IOP measurement. For repeated measures, allow a brief recovery period.
GAT is the gold standard for IOP measurement in clinical trials.[9]
Materials:
-
Goldmann applanation tonometer mounted on a slit lamp
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Fluorescein sodium ophthalmic strips
-
Cobalt blue filter
Procedure:
-
Instill one drop of topical anesthetic into the patient's eye.
-
Moisten a fluorescein strip with sterile saline or the patient's tears and gently touch it to the inferior conjunctival cul-de-sac.
-
Position the patient at the slit lamp with their chin on the chin rest and forehead against the headrest.
-
Using the cobalt blue filter, visualize the fluorescein-stained tear film.
-
Gently advance the tonometer prism until it makes contact with the central cornea.
-
Two semi-circular mires will be visible through the eyepiece.
-
Adjust the dial on the tonometer until the inner edges of the two mires just touch.
-
The IOP reading in mmHg is then read directly from the dial.
Workflow Diagram:
Caption: Workflow for Goldmann applanation tonometry in a clinical setting.
Conclusion
This compound's targeted inhibition of carbonic anhydrase II in the ciliary epithelium provides a potent and well-established mechanism for reducing aqueous humor formation and lowering intraocular pressure. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and the development of novel therapies for glaucoma and ocular hypertension. The continued elucidation of the intricate signaling pathways involved in aqueous humor dynamics will undoubtedly pave the way for future innovations in ophthalmic drug development.
References
- 1. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 5. ahpo.net [ahpo.net]
- 6. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 7. uk-oa.co.uk [uk-oa.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of a fixed combination of 1% this compound and 0.1% brimonidine as treatment for glaucoma: a retrospective study focusing on the number of ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. az.research.umich.edu [az.research.umich.edu]
Brinzolamide: A Comprehensive Physicochemical Profile for the Research Professional
An In-depth Technical Guide
This document provides a detailed overview of the core physicochemical properties of Brinzolamide, a potent carbonic anhydrase inhibitor. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. This guide summarizes essential quantitative data, outlines detailed experimental methodologies for their determination, and visually represents key processes through signaling pathway and experimental workflow diagrams.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below, offering a consolidated view of its chemical and physical characteristics.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide[1][2] |
| Chemical Formula | C₁₂H₂₁N₃O₅S₃[1][2][3][4][5] |
| Molecular Weight | 383.51 g/mol [2][4][5][6][7] |
| CAS Number | 138890-62-7[2][3][6][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 131-132 °C[1] |
| Boiling Point | 586.0 ± 60.0 °C (Predicted)[8][9] |
| pKa (Strongest Acidic) | 8.18[10] |
| pKa (Strongest Basic) | 6.5[10] |
| LogP | -1.8[1] |
| Water Solubility | 0.713 g/L[1] |
| Appearance | White powder[11][12] |
Table 3: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Monoclinic[13] |
| Space Group | P 1 21 1[1] |
| a | 9.698 Å[1] |
| b | 8.8127 Å[1] |
| c | 10.133 Å[1] |
| α | 90.00°[1] |
| β | 92.248°[1] |
| γ | 90.00°[1] |
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[1] This enzyme, found in the ciliary processes of the eye, catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions. By inhibiting CA-II, this compound slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport. This leads to a decrease in aqueous humor secretion, thereby lowering intraocular pressure (IOP).[1][11][14] Elevated IOP is a significant risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss.[14]
Signaling pathway of this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat flow associated with thermal transitions of a material.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature range and heating rate. A typical scan might range from 25°C to 150°C at a heating rate of 10°C/min.
-
Data Acquisition: The instrument heats both the sample and reference pans at a constant rate. The difference in heat flow required to maintain both pans at the same temperature is measured and recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point.
Experimental workflow for melting point determination by DSC.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility. The ionic strength of the solution is maintained constant using a background electrolyte such as 0.15 M KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve.
Experimental workflow for pKa determination by potentiometric titration.
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a substance between n-octanol and water.
Methodology:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: The two phases are mixed in a vessel at a fixed volume ratio and shaken vigorously to allow for the partitioning of this compound between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. oecd.org [oecd.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Differential scanning calorimetry [cureffi.org]
- 6. thinksrs.com [thinksrs.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. westlab.com [westlab.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. excillum.com [excillum.com]
A Technical Guide to the Identification and Core Properties of Brinzolamide
This technical guide provides an in-depth overview of Brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and ocular hypertension. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, and relevant experimental protocols.
Chemical Identification
This compound is a sulfonamide and a specific, non-competitive inhibitor of carbonic anhydrase II.[1] Its unique chemical structure allows for its therapeutic effect in lowering intraocular pressure.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | References |
| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | [1] |
| Molecular Weight | 383.51 g/mol | [4][5] |
| Melting Point | Approximately 131°C | [6][7] |
| Appearance | White to beige powder | [3][4][6] |
| Solubility | Insoluble in water; very soluble in methanol; soluble in ethanol | [6][7] |
| IC₅₀ (CA-II) | 3.19 nM | [2][3] |
| IC₅₀ (CA-IV) | 45.3 nM | [2][3] |
| Plasma Protein Binding | Approximately 60% | [6][8] |
| Half-life (whole blood) | Approximately 111 days | [6][8][9] |
Mechanism of Action
This compound's therapeutic effect is derived from its potent and specific inhibition of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[8][10] Carbonic anhydrase catalyzes the reversible reaction of carbon dioxide hydration and carbonic acid dehydration.[6][11] By inhibiting CA-II, this compound slows the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid.[10] This leads to a decrease in the secretion of aqueous humor, ultimately lowering intraocular pressure (IOP).[6][10][11] Elevated IOP is a significant risk factor in the pathogenesis of optic nerve damage and glaucomatous visual field loss.[6]
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method starts with 3-acetyl-2,5-dichlorothiophene ("DCAT").[12]
Methodology:
-
Thioether Formation: 3-acetyl-2,5-dichlorothiophene reacts with sodium benzyl sulfide to form a thioether.[12]
-
Sulfonamide Formation: The thioether undergoes conversion to a sulfenyl chloride, followed by a sulfenamide, and finally to a sulfonamide.[12]
-
Bromination and Reduction: The resulting product is brominated to yield a bromo ketone, which is then reduced.[12]
-
Cyclization: The subsequent bromohydrin undergoes cyclization.[12]
-
Introduction of Side Chains: Further steps involve the introduction of the N-methoxypropyl and ethylamino side chains to complete the synthesis of the this compound molecule.[13]
RP-HPLC is a widely used technique for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations.[14][15]
Methodology:
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a standard stock solution of this compound.
-
Make appropriate dilutions to obtain desired concentrations, typically in the range of 100-500 mcg/mL.[14]
-
-
Sample Preparation:
-
For ophthalmic suspensions, accurately weigh a quantity of the formulation, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to the desired concentration with the mobile phase.[15]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 6.6 minutes under these conditions.[14]
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
This method has been validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[14]
References
- 1. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS-Number 138890-62-7 - Order from Chemodex [chemodex.com]
- 4. This compound ≥98% (HPLC) | 138890-62-7 [sigmaaldrich.com]
- 5. This compound [drugfuture.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Azopt (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. jddtonline.info [jddtonline.info]
- 15. acgpubs.org [acgpubs.org]
- 16. ijpsr.com [ijpsr.com]
Brinzolamide: An In-Depth Technical Guide to its Therapeutic Potential Beyond Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brinzolamide, a potent inhibitor of carbonic anhydrase II (CA-II), is a well-established therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] However, a growing body of preclinical and clinical evidence suggests that its therapeutic utility extends beyond its IOP-lowering effects. This technical guide provides a comprehensive overview of the emerging applications of this compound, focusing on its potential in the management of macular edema, its influence on ocular blood flow, and a critical evaluation of other theoretical applications. Detailed experimental protocols, quantitative data from key studies, and visualizations of proposed mechanisms and workflows are presented to facilitate further research and drug development in this area.
Introduction: The Pharmacology of this compound
This compound is a sulfonamide derivative that specifically and reversibly inhibits carbonic anhydrase, an enzyme crucial for various physiological processes.[2] While multiple isoforms of carbonic anhydrase exist, this compound shows a high affinity for CA-II, which is abundant in the ciliary body epithelium.[1] Its established mechanism of action in glaucoma involves the suppression of aqueous humor formation, thereby reducing intraocular pressure.[2] this compound is formulated as a 1% ophthalmic suspension for topical administration.[3]
Therapeutic Potential in Macular Edema
One of the most promising applications of this compound beyond glaucoma is in the management of macular edema from various etiologies, including retinitis pigmentosa (RP), gyrate atrophy, and other retinal dystrophies.[4][5] The proposed mechanism centers on the inhibition of carbonic anhydrase in the retinal pigment epithelium (RPE), which is thought to modulate fluid transport across the retina.[6]
Mechanism of Action in the Retinal Pigment Epithelium
Carbonic anhydrase in the RPE, particularly the membrane-bound isoform CA-IV, is believed to play a role in the transport of bicarbonate and fluid from the subretinal space to the choroid.[7] By inhibiting this enzyme, this compound is hypothesized to alter the ionic and osmotic gradients across the RPE, thereby promoting the resorption of subretinal and intraretinal fluid.[6] This leads to a reduction in macular thickness and can result in improved visual acuity.
Quantitative Data from Clinical Studies
The efficacy of this compound in treating cystoid macular edema (CME) has been evaluated in several studies. The following tables summarize the key quantitative findings.
Table 1: Effect of Topical this compound on Cystoid Macular Edema in Retinitis Pigmentosa
| Study (Year) | Number of Eyes | Treatment Protocol | Mean Baseline Central Macular Thickness (CMT) (μm) | Mean Change in CMT (μm) | Mean Baseline Best Corrected Visual Acuity (BCVA) (LogMAR) | Mean Change in BCVA (LogMAR) |
| Ozkaya et al. (2014)[8] | 8 | 1% this compound TID for 3 months | 326.1 ± 48.2 | -41.8 (at 3 months) | 0.68 ± 0.36 | No significant improvement |
| Unidentified Study in Review[9] | N/A | 1% this compound | N/A | Decrease reported | N/A | No positive effects |
Table 2: Effect of Topical this compound in Combination Therapy for Macular Edema
| Study (Year) | Condition | Number of Patients | Treatment Protocol | Outcome |
| Unidentified Study in Review[9] | Irvine-Gass syndrome, diabetic retinopathy, branch retinal vein occlusion | N/A | This compound + 0.05% Difluprednate + 0.1% Nepafenac | Effective in treating CME |
| Unidentified Case Report[5] | Gyrate Atrophy with Macular Edema | 1 | Topical this compound and Nepafenac | Macular thickness resolution of 143 μm (right eye) and 117 μm (left eye) with visual gain |
Experimental Protocols
-
Study Design: Retrospective case series.
-
Participants: Patients with a diagnosis of retinitis pigmentosa and associated cystoid macular edema.
-
Intervention: Topical 1% this compound (Azopt™; Alcon) administered three times a day.
-
Outcome Measures:
-
Best corrected visual acuity (BCVA) measured using a Snellen chart and converted to LogMAR for analysis.
-
Central macular thickness (CMT) and macular volume (MV) measured using Stratus optical coherence tomography (OCT).
-
-
Follow-up: Baseline, 1 month, and 3 months.
-
Statistical Analysis: Comparison of baseline and follow-up measurements.
Influence on Ocular Blood Flow
Preclinical studies suggest that this compound may have a beneficial effect on ocular blood flow, particularly in the optic nerve head. This effect appears to be independent of its IOP-lowering action and may be due to a direct vasodilatory effect.[10][11]
Proposed Mechanism of Action
The exact mechanism by which this compound increases ocular blood flow is not fully understood. It is hypothesized that by inhibiting carbonic anhydrase in the vascular endothelium or surrounding tissues, this compound may lead to localized changes in pH (acidosis), which can induce vasodilation and improve blood flow.[12]
Quantitative Data from Preclinical and Clinical Studies
Table 3: Effect of Topical this compound on Ocular Blood Flow
| Study (Year) | Subjects | Measurement Technique | Key Findings |
| DeSantis (2000)[10] | Pigmented Rabbits | Laser Doppler Flowmetry | Significantly improved blood flow to the optic nerve head. |
| Iester (2003)[12] | 20 Glaucoma Patients | Heidelberg Retina Flowmeter | 19% decrease in IOP with a concomitant improvement of retinal blood flow in the superior and inferior peripapillary area (13.15% to 16.6% improvement). |
| Sampaolesi et al. (2001)[12] | Healthy, Ocular Hypertensive, and Glaucoma Patients | N/A | Restored optic nerve head blood flow to normal levels in ocular hypertensive eyes. |
| Geyer et al. (2004)[10] | Healthy Volunteers | Video Fluorescein Angiography | Significant reduction of arteriovenous passage time (AVP), suggesting enhanced retinal perfusion. |
Experimental Protocols
-
Animal Model: Pigmented rabbits.
-
Intervention: Topical administration of this compound.
-
Measurement Technique: Laser Doppler Flowmetry to assess blood flow in the optic nerve head.
-
Outcome Measures: Changes in blood flow velocity, volume, and flux.
-
Key Control: Measurement of blood pCO2 to assess for systemic effects.
Other Potential Therapeutic Applications: A Critical Evaluation
While the evidence for this compound's efficacy in macular edema and its positive influence on ocular blood flow is growing, its potential in other areas is more speculative and requires further investigation.
Corneal Edema
Carbonic anhydrase is present in the corneal endothelium and plays a role in maintaining corneal hydration.[13] While there have been isolated case reports of corneal decompensation with this compound use, larger clinical trials have not shown a significant impact on corneal thickness or endothelial cell density in patients with healthy corneas.[6][13][14] Therefore, its therapeutic use for treating pre-existing corneal edema is not established and requires caution, especially in patients with compromised endothelial function.
Neurological Disorders
The higher lipophilicity of this compound compared to other topical carbonic anhydrase inhibitors suggests it may cross the blood-retinal barrier.[13] While some carbonic anhydrase inhibitors like acetazolamide are used to treat conditions such as pseudotumor cerebri (idiopathic intracranial hypertension), there is currently no significant evidence to support the use of topical this compound for such neurological conditions.[5][15] The systemic concentrations achieved with topical administration are very low.[13]
Endothelial Dysfunction
While this compound may induce vasodilation and improve ocular blood flow, its direct effects on endothelial dysfunction are not well-characterized. Further research is needed to determine if this compound can modulate endothelial nitric oxide synthase (eNOS) activity or other pathways involved in vascular health.
Altitude Sickness
Acetazolamide is the standard carbonic anhydrase inhibitor used for the prevention and treatment of acute mountain sickness.[16] There is a lack of clinical trials and substantial evidence to recommend this compound for this indication.
Conclusion and Future Directions
The therapeutic potential of this compound extends beyond its established role in glaucoma management. The most compelling evidence lies in its efficacy in reducing macular edema, particularly in patients with retinitis pigmentosa. Its ability to enhance ocular blood flow also presents a promising avenue for further investigation, especially in the context of ischemic optic neuropathies.
Future research should focus on:
-
Large-scale, randomized controlled trials to definitively establish the efficacy and safety of this compound for various types of macular edema.
-
In-depth studies to elucidate the precise signaling pathways involved in this compound's effects on the retinal pigment epithelium and ocular vasculature.
-
Preclinical investigations into the potential neuroprotective effects of this compound, independent of its IOP-lowering properties.
-
Exploratory studies to assess its potential, if any, in other conditions where carbonic anhydrase inhibition may be beneficial, with a clear understanding of the required systemic exposure.
By continuing to explore these avenues, the full therapeutic potential of this compound may be realized, offering new treatment options for a range of challenging ophthalmic and potentially other conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Efficacy and Safety of this compound as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Pseudotumor cerebri (idiopathic intracranial hypertension) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 6. The role of carbonic anhydrase inhibitors in the management of macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-bound carbonic anhydrase in human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Preclinical overview of this compound. | Semantic Scholar [semanticscholar.org]
- 10. Effects of this compound on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. THE USE OF CARBONIC ANHYDRASE INHIBITORS IN THE RETREATMENT OF CYSTIC MACULAR LESIONS IN RETINITIS PIGMENTOSA AND X-LINKED RETINOSCHISIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetazolamide for Pseudotumor Cerebri: Evidence From the NORDIC Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Altitude, Acute Mountain Sickness, and Acetazolamide: Recommendations for Rapid Ascent - PubMed [pubmed.ncbi.nlm.nih.gov]
Brinzolamide's Impact on Intraocular Pressure in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of brinzolamide on intraocular pressure (IOP) in various animal models, a critical stage in the preclinical evaluation of this topical carbonic anhydrase inhibitor. The following sections detail the quantitative efficacy of this compound, the experimental methodologies employed in these studies, and the underlying physiological mechanisms of action.
Quantitative Efficacy of this compound in Animal Models
This compound has been extensively studied in several animal species to determine its efficacy in lowering intraocular pressure. The quantitative data from key studies are summarized below, providing a comparative look at its effects across different models.
| Animal Model | Condition | This compound Formulation | Dosing Regimen | Mean IOP Reduction | Key Findings |
| Rabbits | Normotensive | 1% Ophthalmic Suspension | Twice daily | 2.5 ± 1.9 mmHg[1] | Reduced aqueous humor flow by 0.50 ± 0.65 µl/min. No effect on outflow facility or uveoscleral outflow.[1] |
| Normotensive | 1% Ophthalmic Suspension | Single dose | 5.2 mmHg (maximum effect at 1 hour)[2] | The IOP-lowering effect was significant at 1, 2, 4, and 6 hours post-administration.[2] | |
| Water Loading-Induced Ocular Hypertension | 1% Ophthalmic Suspension | Single dose prior to water loading | 5.0 mmHg (maximum effect at 20 minutes)[2] | The IOP-lowering effect was not observed after 40 minutes in this acute model.[2] | |
| Monkeys (Macaca fascicularis) | Unilateral Ocular Hypertension (Laser-induced) | 1% Ophthalmic Suspension | Twice daily for three doses | 7.3 ± 8.8 mmHg[1] | Reduced aqueous humor flow by 0.69 ± 1.10 µl/min. No effect on outflow facility or uveoscleral outflow.[1] |
| Dogs (Healthy) | Normotensive | 1% Ophthalmic Suspension | Three times daily for four days | 1.42 mmHg (8.47% decrease from baseline)[3][4] | A significant decrease in IOP was observed from the first day of treatment.[3][4] |
Mechanism of Action: Signaling Pathway
This compound lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[5][6] This enzyme is crucial for the production of bicarbonate ions, which in turn drive the secretion of aqueous humor.[7][8] By reducing the formation of bicarbonate, this compound decreases the osmotic gradient and consequently suppresses the production of aqueous humor, leading to a reduction in IOP.[7][9]
Caption: this compound's mechanism of action in reducing IOP.
Experimental Protocols in Animal Models
The evaluation of this compound's effect on intraocular pressure in animal models follows a structured experimental workflow. The methodologies detailed below are synthesized from multiple preclinical studies.
Animal Models
-
Rabbits: New Zealand White or Dutch Belted rabbits are commonly used due to their large eyes and ease of handling.[10][11] Both normotensive and induced ocular hypertension models (e.g., water loading) are employed.[2]
-
Monkeys: Cynomolgus monkeys (Macaca fascicularis) with laser-induced ocular hypertension are considered a robust model that closely mimics human glaucoma.[12]
-
Dogs: Beagles and other breeds are used to study the effects of this compound, sometimes in models of hereditary glaucoma.[13]
Key Experimental Procedures
A typical experimental workflow for assessing the efficacy of this compound in an animal model is as follows:
Caption: Experimental workflow for evaluating this compound in animal models.
Detailed Methodologies
-
Induction of Ocular Hypertension: In monkey models, ocular hypertension is often induced by applying laser burns to the trabecular meshwork, which obstructs aqueous humor outflow.[12] In rabbits, an acute model of ocular hypertension can be created by water loading.[2]
-
Drug Administration: this compound is typically administered as a 1% ophthalmic suspension directly into the conjunctival sac of the eye.[8][11] The contralateral eye often receives a vehicle as a control.
-
Intraocular Pressure Measurement: IOP is measured at baseline and at various time points after drug administration. A common non-invasive method is pneumatonometry.[1][12] Rebound tonometry has also been used in rabbit studies.[11]
-
Aqueous Humor Dynamics: The effects of this compound on aqueous humor flow and outflow facility are assessed using techniques such as fluorophotometry.[1][12] Uveoscleral outflow can be calculated based on these measurements. In some rabbit studies, outflow facility is determined by two-level constant pressure infusion, and uveoscleral outflow is measured using an intracameral tracer technique.[1]
Conclusion
Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound in lowering intraocular pressure. The primary mechanism of action is the inhibition of carbonic anhydrase II in the ciliary epithelium, leading to a reduction in aqueous humor production. The rabbit and monkey models, in particular, have been shown to be useful for studying the effects of carbonic anhydrase inhibitors on aqueous humor dynamics, with responses that are similar to those observed in humans.[12] This comprehensive understanding from animal studies has been foundational for the successful clinical application of this compound in the management of glaucoma and ocular hypertension.
References
- 1. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Comprehensive Ocular and Systemic Pharmacokinetics of this compound in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
A Technical Guide to the Role of Carbonic Anhydrase II in Ocular Hypertension and the Therapeutic Specificity of Brinzolamide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocular hypertension, a primary risk factor for glaucoma, is intrinsically linked to the dynamics of aqueous humor production. A key enzymatic player in this physiological process is Carbonic Anhydrase II (CA-II). This technical guide provides an in-depth examination of the molecular role of CA-II in the ciliary epithelium, its contribution to intraocular pressure (IOP), and the targeted inhibitory mechanism of Brinzolamide. We present quantitative data on inhibitor specificity, detailed experimental protocols for assessing enzyme activity and inhibitor binding, and visual models of the relevant biochemical and logical pathways to offer a comprehensive resource for researchers in ophthalmology and drug development.
The Role of Carbonic Anhydrase II in Aqueous Humor Formation
Carbonic anhydrase is a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2]. In the human eye, several isoforms are present, including CA-I, CA-II, CA-IV, and CA-XIV[3]. Of these, the cytosolic, high-activity isoform CA-II is predominantly expressed in the non-pigmented ciliary epithelial cells—the primary site of aqueous humor secretion[3].
The formation of aqueous humor is an active metabolic process driven by ion transport, which creates an osmotic gradient that draws water into the posterior chamber of the eye[4]. CA-II plays a critical role by providing a steady supply of bicarbonate ions[4][5]. This bicarbonate is crucial for the function of various ion exchangers and cotransporters that move sodium, chloride, and other ions across the ciliary epithelium[6]. Inhibition of CA-II slows the formation of bicarbonate, subsequently reducing ion and fluid transport, which leads to a decrease in aqueous humor production and a lowering of intraocular pressure[2][7][8]. It is estimated that over 99% of CA activity must be inhibited to achieve a measurable reduction in IOP, underscoring the high efficiency of this enzyme[8].
Signaling Pathway for Aqueous Humor Production
The following diagram illustrates the role of Carbonic Anhydrase II in the ciliary epithelium and the mechanism of IOP reduction by this compound.
Caption: Figure 1: Role of CA-II in Aqueous Humor Secretion and Inhibition by this compound.
This compound: A Specific Inhibitor of Carbonic Anhydrase II
This compound is a sulfonamide derivative that acts as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, with a particularly high affinity for the CA-II isoenzyme[7][8][9]. Administered topically as an ophthalmic suspension, it is designed to act locally within the eye to minimize systemic side effects associated with oral CA inhibitors[10]. Its mechanism of action is the direct inhibition of CA-II in the ciliary processes, leading to reduced aqueous humor secretion[10].
Quantitative Data: Inhibitor Specificity and Clinical Efficacy
The therapeutic utility of this compound stems from its potent and selective inhibition of CA-II over other isoforms. This specificity reduces the likelihood of off-target effects. For comparison, data for Dorzolamide, another topical CA inhibitor, is also presented.
Table 1: Isozyme Inhibition Profile of Topical Carbonic Anhydrase Inhibitors
| Inhibitor | Target Isozyme | Inhibition Constant (IC₅₀) | Reference |
|---|---|---|---|
| This compound | CA-II | 3.2 nM | [8] |
| Dorzolamide | CA-I | 600 nM | [9] |
| Dorzolamide | CA-II | 0.18 nM | [9] |
| Dorzolamide | CA-IV | 6.9 nM |
Note: Lower IC₅₀ values indicate greater potency. This compound is a potent inhibitor of CA-II. Molecular docking studies suggest this compound is a more potent inhibitor than Dorzolamide across other catalytically active CA isoforms as well[1].
The clinical efficacy of this compound is well-documented, demonstrating a significant reduction in intraocular pressure in patients with ocular hypertension or open-angle glaucoma.
Table 2: Clinical Efficacy of this compound 1% Ophthalmic Suspension
| Study Type | Dosing Regimen | Mean IOP Reduction | Reference |
|---|---|---|---|
| Monotherapy | Three times daily | 4-5 mmHg | |
| Adjunctive to Travoprost | Randomized | 3.2 - 3.4 mmHg | [7] |
| Adjunctive to Timolol | Randomized | 3.2 - 4.2 mmHg |[7] |
Logical Pathway of this compound's Therapeutic Action
The following diagram outlines the logical sequence from drug administration to the therapeutic outcome.
Caption: Figure 2: Logical Flow of this compound's Mechanism of Action.
Key Experimental Protocols
The characterization of carbonic anhydrase inhibitors relies on robust biochemical and structural biology techniques. Below are detailed methodologies for two key experimental approaches.
Carbonic Anhydrase Activity Assay: Stopped-Flow Spectrophotometry
This method measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with a sensitive indicator dye.
Principle: The assay measures the time required for a pH indicator (e.g., Phenol Red) to change color as protons are produced during the CO₂ hydration reaction. The presence of active CA accelerates this reaction significantly compared to the uncatalyzed rate.
Materials:
-
Stopped-flow spectrophotometer
-
Purified CA-II enzyme
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 0.004% (w/v) Phenol Red, pH 8.0.
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for 30 min at 4°C).
-
Inhibitor solution (this compound) at various concentrations.
-
Recirculating water bath to maintain temperature at 4°C or 25°C.
Procedure:
-
Enzyme Preparation: Dilute purified CA-II to a working concentration in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow device and spectrophotometer to the desired temperature (e.g., 25°C). Set the spectrophotometer to measure absorbance at 557 nm (the wavelength of maximum absorbance change for Phenol Red in this pH range).
-
Uncatalyzed Reaction (Control):
-
Load one syringe of the stopped-flow apparatus with assay buffer.
-
Load the second syringe with CO₂-saturated substrate.
-
Initiate rapid mixing and record the absorbance change at 557 nm over time (e.g., 60 seconds). This represents the slow, uncatalyzed rate of pH change.
-
-
Catalyzed Reaction:
-
Load one syringe with the diluted CA-II enzyme in assay buffer.
-
Load the second syringe with the CO₂-saturated substrate.
-
Initiate mixing and record the absorbance change. The pH drop will be significantly faster.
-
-
Inhibited Reaction:
-
Pre-incubate the diluted CA-II enzyme with a specific concentration of this compound for a defined period.
-
Load this enzyme-inhibitor mixture into one syringe and the substrate into the other.
-
Initiate mixing and record the reaction rate. Repeat for a range of inhibitor concentrations to determine the IC₅₀.
-
-
Data Analysis: Calculate the initial rate of reaction from the slope of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow Diagram:
Caption: Figure 3: Experimental Workflow for Stopped-Flow Carbonic Anhydrase Activity Assay.
X-ray Crystallography for Inhibitor Binding Analysis
This technique provides atomic-level detail of how an inhibitor binds to its target enzyme, guiding structure-based drug design.
Principle: A high-quality crystal of the target protein (CA-II) is grown and soaked with the inhibitor (this compound). The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, revealing the precise orientation and interactions of the inhibitor in the enzyme's active site.
Procedure:
-
Protein Expression and Purification: Express recombinant human CA-II in a suitable system (e.g., E. coli) and purify to high homogeneity.
-
Crystallization: Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion until diffraction-quality crystals are obtained.
-
Co-crystallization or Soaking:
-
Soaking: Transfer a pre-grown CA-II crystal into a solution containing a high concentration of this compound and allow it to diffuse into the crystal lattice.
-
Co-crystallization: Mix the purified CA-II protein with this compound prior to setting up crystallization trials.
-
-
Cryo-protection: Soak the crystal in a cryo-protectant solution to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: Process the diffraction data to determine the crystal's space group and unit cell dimensions. Solve the structure using molecular replacement (with a known CA-II structure as a model). Build the this compound molecule into the electron density map observed in the active site and refine the model to achieve the best fit with the experimental data.
-
Analysis: Analyze the final structure to identify key binding interactions (e.g., coordination to the active site zinc ion, hydrogen bonds, hydrophobic contacts) that explain the inhibitor's high affinity and specificity[1].
Conclusion
Carbonic Anhydrase II is a validated and critical target for lowering intraocular pressure in the management of ocular hypertension and glaucoma. Its central role in catalyzing bicarbonate formation within the ciliary epithelium directly fuels the aqueous humor secretion process. This compound exemplifies a successful structure-based drug design approach, demonstrating high potency and specificity for CA-II. This targeted inhibition effectively reduces aqueous humor production with a favorable local safety profile. The experimental methodologies outlined herein—enzymatic kinetic assays and X-ray crystallography—remain fundamental tools for the continued discovery and optimization of next-generation ocular therapeutics.
References
- 1. Structural study of interaction between this compound and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CA II inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary In-Vitro Studies on Brinzolamide's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the foundational in-vitro studies investigating the cellular effects of Brinzolamide. This compound is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II isoenzyme (CA-II)[1][2]. Its primary clinical application is the reduction of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma[3][4]. The mechanism involves suppressing the formation of aqueous humor in the ciliary processes of the eye, which is achieved by slowing the formation of bicarbonate ions and subsequently reducing fluid transport[1][5]. This guide delves into the key experimental data, protocols, and cellular pathways elucidated through preliminary in-vitro research.
Core Mechanism of Action: Carbonic Anhydrase II Inhibition
This compound's therapeutic effect is rooted in its potent inhibition of carbonic anhydrase II (CA-II)[6]. This enzyme is critical in the ciliary body, where it catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions[3]. The resulting bicarbonate ions drive an osmotic gradient that facilitates the secretion of aqueous humor[3]. By inhibiting CA-II, this compound disrupts this process, leading to decreased aqueous humor production and a reduction in intraocular pressure[1][3]. In-vitro studies confirm that this compound has a high affinity and selectivity for the CA-II isozyme[2][6].
In-Vitro Cytotoxicity and Cell Viability
A critical step in preclinical assessment is determining a compound's safety profile at the cellular level. For this compound, cytotoxicity has often been evaluated in the context of novel delivery formulations designed to improve its poor water solubility[7][8]. These studies typically utilize corneal and retinal cell lines.
Data Presentation: Cell Viability Studies
| Formulation / Compound | Cell Line | Concentration | Incubation Time | Result (Cell Viability) | Reference |
| This compound-PLGA Nanoparticles | SIRC (Rabbit Cornea) | Not specified | Not specified | ~1.9% difference in viability compared to blank nanoparticles | [7] |
| This compound-PLGA Nanoparticles | SV40 HCEC (Human Cornea) | Not specified | Not specified | ~1.5% difference in viability compared to blank nanoparticles | [7] |
| Nanoemulsion (NE-1) | RPE (Human Retinal Pigment) | 0.1% | 1 hour | Non-toxic (>80% viability) | [9] |
| Nanoemulsion (NE-1) | RPE (Human Retinal Pigment) | 0.5% | 1 hour | Non-toxic (>80% viability) | [9] |
| Nanoemulsion (NE-2) | RPE (Human Retinal Pigment) | 0.1% | 1 hour | Non-toxic (>80% viability) | [9] |
| Nanoemulsion (NE-2) | RPE (Human Retinal Pigment) | 0.5% | 1 hour | Cytotoxic (~74.16% viability) | [9] |
| This compound Nanocrystals | HCE-T (Human Corneal Epithelial) | Not specified | Not specified | Comparable to marketed product | [10] |
| This compound | Brine Shrimp Nauplii | Not specified | Not specified | Significantly increased % mortality | [11][12] |
| This compound | Healthy Human RBCs | 1 mg/ml | 2 hours | Demonstrated remarkable hemolytic activity | [11][12] |
Experimental Protocol: CellTox™ Green Cytotoxicity Assay
This protocol is based on methodologies used to assess the cytotoxicity of this compound formulations on corneal epithelial cells[7]. The assay measures changes in cell membrane integrity, a hallmark of cell death.
-
Cell Seeding: Statens Seruminstitut Rabbit Cornea (SIRC) or Human Corneal Epithelial (SV40 HCEC) cells are seeded into 96-well, black, clear-bottom plates at a density of 1x10⁴ cells per well.
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO₂ environment to allow for attachment.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound formulation or control vehicle. A lysis solution is used as a positive control for 100% cytotoxicity.
-
Exposure: The plates are incubated for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: The CellTox™ Green Reagent is added to each well according to the manufacturer's instructions. This dye is impermeant to live cells but binds to the DNA of dead cells, exhibiting a significant increase in fluorescence.
-
Fluorescence Measurement: The plate is incubated for 15 minutes at room temperature, protected from light. Fluorescence is then measured using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The fluorescence intensity from treated wells is compared to that of the negative (untreated) and positive (lysis) controls to calculate the percentage of cytotoxicity.
In-Vitro Drug Release and Permeation
To be effective, a topically applied drug must be released from its formulation and permeate through the corneal tissue. In-vitro models are essential for predicting this behavior.
Data Presentation: Drug Release & Permeation
| Study Type | Formulation | Method | Key Finding(s) | Reference |
| Drug Release | This compound-PLGA Nanoparticles | Dialysis Method | Biphasic release: ~54% burst release in 3h, 85% at 24h, 99% at 65h. | [7][8] |
| Drug Release | This compound Liquid Crystalline Nanoparticles (LCNPs) | Dialysis Method | Slower release than Azopt®: After 2h, ~72% released from LCNPs vs. ~94% from Azopt®. | [13] |
| Drug Release | This compound Nanocrystals | Not specified | Rapid dissolution: 100% of the drug dissolved after 1 minute in PBS (pH 7.4). | [10] |
| Corneal Permeation | This compound Liquid Crystalline Nanoparticles (LCNPs) | Ex-vivo Rabbit Cornea | 3.47-fold increase in apparent permeability coefficient compared to Azopt®. | [13][14] |
| Corneal Permeation | This compound Transniosomes | Ex-vivo Goat Cornea | High permeability compared with marketed formulation or free drug suspension. | [15] |
| Corneal Permeation | This compound in OcuSurf™ LNP | Franz Diffusion Cells | High permeation rates observed compared to Azopt® cohorts. | [16] |
Experimental Protocol: In-Vitro Drug Release using Dialysis Method
This protocol is based on methodologies used to assess drug release from nanoparticle formulations[7][8].
-
Preparation: A specific volume of the this compound nanoparticle suspension (e.g., 1 mL) is placed into a dialysis bag (e.g., with a molecular weight cut-off of 12-14 kDa).
-
Assembly: The dialysis bag is securely sealed and submerged in a vessel containing a known volume (e.g., 100 mL) of a release medium, such as Simulated Tear Fluid (STF) or phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: The entire setup is placed in an orbital shaking incubator maintained at 37°C and a constant agitation speed (e.g., 100 rpm) to ensure uniform mixing. Sink conditions should be maintained.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), an aliquot of the release medium (e.g., 1 mL) is withdrawn.
-
Replacement: The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed release medium to maintain a constant total volume.
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC)[7][17].
-
Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate a release profile.
Conclusion
Preliminary in-vitro studies are fundamental to understanding the cellular basis of this compound's action and safety. The core cellular effect—inhibition of carbonic anhydrase II—is well-established. Research has heavily focused on evaluating the cytotoxicity and release kinetics of novel formulations designed to overcome the drug's inherent lipophilicity[2][8]. Data consistently show that advanced delivery systems like nanoparticles and microemulsions can be formulated to be non-cytotoxic to ocular cells while providing sustained drug release and enhanced corneal permeation compared to conventional suspensions[7][13][15]. These in-vitro findings provide a critical foundation for subsequent preclinical and clinical development, demonstrating the potential for improved therapeutic efficacy and patient compliance.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound nanocrystal formulations for ophthalmic delivery: reduction of elevated intraocular pressure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophthalmic delivery of this compound by liquid crystalline nanoparticles: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Revamping the corneal permeability and antiglaucoma therapeutic potential of this compound using transniosomes: optimization, in vitro and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Ocular microemulsion of this compound: Formulation, physicochemical characterization, and in vitro irritation studies based on EpiOcular™ eye irritation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Brinzolamide In-Vitro Assays using SIRC and SV40 HCEC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinzolamide is a highly specific, non-competitive inhibitor of carbonic anhydrase II (CA-II), an enzyme found in various tissues, including the eye.[1] By inhibiting CA-II in the ciliary processes of the eye, this compound reduces aqueous humor secretion, thus lowering intraocular pressure (IOP).[1] This makes it a widely used therapeutic agent in the management of open-angle glaucoma and ocular hypertension.[1]
The assessment of the potential toxicity of ophthalmic drugs on corneal cells is a critical aspect of preclinical drug development. The Statens Seruminstitut Rabbit Cornea (SIRC) cell line, derived from rabbit cornea, and the SV40-immortalized human corneal epithelial cell (HCEC) line are established in-vitro models for evaluating ocular toxicity and irritation.[2][3][4] These cell lines provide a valuable platform for screening the effects of topical ophthalmic agents like this compound on corneal cell viability and apoptosis.
These application notes provide detailed protocols for assessing the in-vitro effects of this compound on SIRC and SV40 HCEC cell lines, focusing on cytotoxicity and apoptosis. The provided methodologies and data presentation formats are designed to assist researchers in obtaining reproducible and comparable results.
Data Presentation
Table 1: Cytotoxicity of this compound on SIRC and SV40 HCEC Cells (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| SIRC | 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 24 | Data to be filled by user | ||
| 50 | 24 | Data to be filled by user | ||
| 100 | 24 | Data to be filled by user | ||
| 250 | 24 | Data to be filled by user | ||
| 500 | 24 | Data to be filled by user | ||
| SV40 HCEC | 0 (Control) | 24 | 100 ± 4.8 | |
| 10 | 24 | Data to be filled by user | ||
| 50 | 24 | Data to be filled by user | ||
| 100 | 24 | Data to be filled by user | ||
| 250 | 24 | Data to be filled by user | ||
| 500 | 24 | Data to be filled by user |
Table 2: Apoptosis Induction by this compound in SIRC and SV40 HCEC Cells (Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD) |
| SIRC | 0 (Control) | 24 | Data to be filled by user | Data to be filled by user |
| 100 | 24 | Data to be filled by user | Data to be filled by user | |
| 250 | 24 | Data to be filled by user | Data to be filled by user | |
| 500 | 24 | Data to be filled by user | Data to be filled by user | |
| SV40 HCEC | 0 (Control) | 24 | Data to be filled by user | Data to be filled by user |
| 100 | 24 | Data to be filled by user | Data to be filled by user | |
| 250 | 24 | Data to be filled by user | Data to be filled by user | |
| 500 | 24 | Data to be filled by user | Data to be filled by user |
Experimental Protocols
Cell Culture
SIRC Cell Culture Protocol:
-
Cell Line: SIRC (Statens Seruminstitut Rabbit Cornea), ATCC® CCL-60™.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA and re-seed at a ratio of 1:3 to 1:6.
SV40 HCEC Cell Culture Protocol:
-
Cell Line: SV40-immortalized Human Corneal Epithelial Cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) supplemented with 10% FBS, 5 µg/mL insulin, 5 µg/mL transferrin, 5 ng/mL sodium selenite, 10 ng/mL epidermal growth factor (EGF), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA and re-seed at a ratio of 1:3 to 1:5.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the Short Time Exposure (STE) test methodology.[2][6]
Materials:
-
SIRC or SV40 HCEC cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SIRC or SV40 HCEC cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
SIRC or SV40 HCEC cells
-
This compound stock solution
-
Culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SIRC or SV40 HCEC cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in-vitro analysis of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Development of the short time exposure (STE) test: an in vitro eye irritation test using SIRC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of SV40 T-transformed human corneal epithelial cells to evaluate potential irritant chemicals for in vitro alternative eye toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacvam.jp [jacvam.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Ocular Hypertension in Rabbits for Brinzolamide Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glaucoma, a leading cause of irreversible blindness, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP).[1] Animal models are crucial for understanding the pathophysiology of glaucoma and for the preclinical evaluation of new therapeutic agents.[2] The rabbit is a commonly used model in glaucoma research because its eyes share anatomical similarities with human eyes, particularly in aqueous humor outflow pathways.[2]
Brinzolamide is a highly specific, non-competitive inhibitor of the carbonic anhydrase II (CA-II) enzyme.[3] By inhibiting CA-II in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport.[4][5] This leads to a reduction in aqueous humor production, subsequently lowering IOP.[6][7] These application notes provide detailed protocols for inducing acute ocular hypertension (OHT) in rabbits to assess the efficacy of this compound.
Experimental Protocols
Two primary types of models are used: acute models for rapid, short-term screening of IOP-lowering drugs, and chronic models that more closely mimic the progressive nature of glaucoma.
Protocol 1: Acute Ocular Hypertension via Water-Loading
This non-invasive model induces a transient and reproducible increase in IOP, ideal for evaluating the rapid effects of topical medications like this compound.[8][9]
1. Animals
-
Weight: 2.4–3.9 kg.[8]
-
Housing: Maintained under a 12-hour light/dark cycle with free access to food and water, except when fasting is required.[8]
-
Acclimatization: Animals should be acclimatized to the laboratory environment and handling procedures, including mock IOP measurements, to minimize stress-induced pressure fluctuations.[8]
2. Materials
-
This compound ophthalmic suspension (e.g., 1% solution).[11][12]
-
Vehicle control (e.g., saline).[8]
-
Topical anesthetic (e.g., 0.4% oxybuprocaine).[8]
-
Tonometer (e.g., pneumatonometer) for IOP measurement.
-
Oral gavage tube.
-
Tap water (37 °C).[8]
3. Step-by-Step Procedure
-
Fasting: Rabbits should be deprived of food overnight before the experiment to ensure consistent gastric emptying and water absorption.[8]
-
Baseline IOP Measurement:
-
Apply one drop of topical anesthetic to each eye.
-
After 30-60 seconds, measure the baseline IOP in both eyes using a tonometer. Three consecutive readings should be taken and averaged for each eye.
-
-
Drug Administration:
-
Drug Absorption Period: Allow a specific interval for the drug to take effect before inducing hypertension. For this compound, a 30-minute interval post-instillation is effective.[8]
-
Induction of Ocular Hypertension:
-
Post-Induction Monitoring:
-
Measure IOP in both eyes at regular intervals after water loading. Recommended time points are 20, 40, 60, and 90 minutes post-induction.[8]
-
Protocol 2: Chronic Ocular Hypertension Models (Brief Overview)
For studies requiring sustained IOP elevation, more invasive chronic models are necessary.
-
Cauterization of Episcleral Veins: This surgical procedure involves the cauterization of episcleral and perilimbar veins to obstruct aqueous humor outflow, leading to a sustained increase in IOP. In one study, this method resulted in an initial IOP of 23.5 ± 1.9 mmHg within 24 hours, compared to a control eye IOP of 12.9 ± 1.05 mmHg.[10]
-
Injection of α-Chymotrypsin: Injecting α-chymotrypsin into the posterior chamber can induce a rapid and sustained IOP elevation. This method has been shown to increase IOP by over 129% (to 29.6 ± 3.4 mmHg), with a peak pressure of 35 ± 3.4 mmHg observed on day 25.[10]
-
Microbead Injection: Injecting polystyrene microbeads into the anterior chamber physically obstructs the trabecular meshwork, impeding aqueous drainage and raising IOP.[1] The use of paramagnetic microbeads allows for targeted placement at the iridocorneal angle using a magnet, improving the model's efficacy and reproducibility.[13]
This compound's Mechanism of Action
This compound lowers IOP by inhibiting the carbonic anhydrase enzyme in the ciliary epithelium. This enzyme is critical for the production of aqueous humor. Its inhibition reduces the secretion of aqueous humor, thereby lowering eye pressure.[4][6]
Caption: this compound inhibits Carbonic Anhydrase II, reducing aqueous humor production.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the acute water-loading protocol for evaluating this compound.
Caption: Workflow for the acute water-loading ocular hypertension model.
Quantitative Data Summary
The following tables summarize key findings from studies using rabbit models to evaluate this compound.
Table 1: IOP-Lowering Effects of this compound in Rabbit Models
| Model Type | Drug | Maximum IOP Reduction (mmHg) | Time to Max Effect | Reference |
| Normotensive | 1% this compound | 5.2 | 1 hour | [8][9] |
| Water-Loading OHT | 1% this compound | 5.0 (35.5% reduction) | 20 minutes | [8] |
| Normotensive | 1% this compound | 2.5 | 4 hours | [14] |
Table 2: Comparative Efficacy in Water-Loading OHT Model
| Drug | Mechanism | Maximum IOP Reduction (mmHg) | Reference |
| Timolol | Suppress Aqueous Production | 3.6 | [8][9] |
| This compound | Suppress Aqueous Production | 5.0 | [8][9] |
| Brimonidine | Suppress Production & Increase Outflow | 12.2 | [8][9] |
| Netarsudil | Increase Aqueous Outflow | 5.0 | [8][9] |
Table 3: Effect of this compound on Aqueous Humor Dynamics
| Species | Effect on IOP | Effect on Aqueous Flow | Effect on Outflow Facility | Reference |
| Rabbit | ↓ 2.5 mmHg | ↓ 0.50 µL/min | No significant change | [14] |
| Monkey (Hypertensive) | ↓ 7.3 mmHg | ↓ 0.69 µL/min | No significant change | [14] |
Note: Data are presented as mean values or mean ± standard deviation where available in the source material.
References
- 1. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of the Effects of Timolol, this compound, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Brinzolamide-Loaded PLGA Nanoparticles for Sustained Ocular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2] Conventional ophthalmic solutions often suffer from poor bioavailability due to rapid precorneal elimination and limited corneal penetration, necessitating frequent administration and leading to potential side effects.[3][4] Encapsulating this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles offers a promising strategy to overcome these limitations.[3][5][6] PLGA nanoparticles can provide sustained drug release, enhance corneal penetration, and improve the therapeutic efficacy of this compound, ultimately leading to better management of glaucoma.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-loaded PLGA nanoparticles.
Data Presentation
The following tables summarize quantitative data from various studies on the preparation of this compound-loaded PLGA nanoparticles, offering a comparative view of how different formulation parameters can influence the nanoparticle characteristics.
Table 1: Formulation Parameters and Nanoparticle Properties
| Formulation Code | PLGA:Drug Ratio | Surfactant(s) | Organic Solvent | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| BNZ004 | 150 mg: 30 mg | Pluronic F-68 | Ethyl Acetate | 129.6 ± 1.5 | 0.158 ± 0.004 | 74.18 | 15.84 | [3] |
| F9 | 100 mg: 20 mg | Pluronic F-68, Brij 97 (1%) | Dichloromethane | 441.80 ± 72.97 | Not Reported | Not Reported | Not Reported | [5] |
| F10 | 100 mg: 20 mg | Pluronic F-68, Brij 97 (2%) | Dichloromethane | Not Reported | Not Reported | Decreased from F9 | Not Reported | [5] |
| Not Specified | Not Reported | Polysorbate 80 (2%) | Dichloromethane | Not Reported | Not Reported | 47.86 ± 0.97 | 38.76 | [5] |
| Brz-PLGA | Not Reported | Not Reported | Not Reported | 456 ± 19.17 | Not Reported | Not Reported | Not Reported | [8] |
| Brz-PS-PLGA | Not Reported | Phosphatidylserine | Not Reported | 571 ± 27.02 | Not Reported | 88.13 ± 6.43 | Not Reported | [8] |
Table 2: In Vitro Drug Release Profile of an Optimized Formulation (BNZ004)
| Time (hours) | Cumulative Release (%) |
| 3 | ~54 (Burst Release) |
| 24 | 85 |
| 65 | 99 |
Data from a study where the in vitro release was assessed using a dialysis method in simulated tear fluid (pH 7.4).[3]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method
This protocol is a widely used method for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.[3][4][5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)[3][5]
-
Aqueous Phase (e.g., deionized water)
-
Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic F-68, Polysorbate 80, Brij 97)[3][5]
-
Phosphate Buffer (pH 7.4)[5]
Equipment:
-
High-speed vortex mixer
-
Bath sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
High-speed centrifuge
-
Lyophilizer (optional, for powder formulation)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the chosen organic solvent. For example, 10-30 mg of this compound and 100-200 mg of PLGA can be dissolved in ethyl acetate.[3] Use a bath sonicator to ensure complete dissolution.[5]
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving a surfactant in deionized water or a buffer solution. The concentration of the surfactant can vary (e.g., 1-2% w/v).[5]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed vortexing or stirring.[3][5] This creates an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[5] Alternatively, the emulsion can be stirred for several hours at room temperature to allow for solvent evaporation.
-
Nanoparticle Collection: Once the solvent is completely evaporated, the nanoparticles will be suspended in the aqueous phase. Collect the nanoparticles by high-speed centrifugation (e.g., 30,000 rpm at -5°C).[5]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps two to three times.
-
Final Product: The washed nanoparticles can be resuspended in a suitable medium for immediate use or lyophilized for long-term storage.
Protocol 2: Characterization of this compound-Loaded PLGA Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Procedure: Disperse the nanoparticles in deionized water and analyze using a Zetasizer. The particle size and PDI provide information on the size distribution of the nanoparticles, while the zeta potential indicates their surface charge and stability.
2. Surface Morphology:
-
Procedure: Mount a drop of the nanoparticle suspension on a stub, air-dry, and then coat with a conductive material (e.g., gold). Observe the shape and surface of the nanoparticles under the SEM.
3. Drug Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC).[3][9]
-
Procedure:
-
To determine the total amount of drug, dissolve a known weight of nanoparticles in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.[5]
-
To determine the amount of free drug, centrifuge the nanoparticle suspension and measure the drug concentration in the supernatant.
-
Quantify the drug concentration using a validated HPLC method.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
4. In Vitro Drug Release Study:
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., simulated tear fluid, pH 7.4).[3]
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Visualizations
Mechanism of Action of this compound
This compound lowers intraocular pressure by inhibiting the carbonic anhydrase enzyme in the ciliary processes of the eye.[1][10] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[1]
Caption: this compound's mechanism of action in reducing intraocular pressure.
Experimental Workflow for Nanoparticle Preparation
The following diagram illustrates the key steps involved in the oil-in-water emulsion-solvent evaporation method for preparing this compound-loaded PLGA nanoparticles.
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Sustained Release Mechanism
PLGA nanoparticles provide a sustained release of this compound through a combination of drug diffusion from the polymer matrix and polymer degradation.
Caption: Mechanism of sustained this compound release from PLGA nanoparticles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. curresweb.com [curresweb.com]
- 6. researchgate.net [researchgate.net]
- 7. PLGA Nanoparticles as Subconjunctival Injection for Management of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound loaded core-shell nanoparticles for enhanced coronial penetration in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-delivery of this compound and miRNA-124 by biodegradable nanoparticles as a strategy for glaucoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for the Formulation of a Stable Brinzolamide Ophthalmic Suspension for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of a stable 1% Brinzolamide ophthalmic suspension for research and development purposes. The protocols outlined below cover the preparation of the suspension, critical quality control testing, and sterilization procedures suitable for a laboratory setting.
Introduction
This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2][3] It functions by inhibiting carbonic anhydrase II in the ciliary processes of the eye, which in turn decreases the secretion of aqueous humor.[1][4][5][6][7][8] Formulating this compound as a sterile ophthalmic suspension presents several challenges, including ensuring particle size uniformity, maintaining stability, and achieving appropriate viscosity for patient comfort and drug bioavailability. These notes provide a detailed methodology to address these challenges in a laboratory environment.
Mechanism of Action Signaling Pathway
This compound's therapeutic effect is achieved through the inhibition of carbonic anhydrase II, a key enzyme in the production of aqueous humor. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Formulation Details
A typical laboratory-scale formulation for a 1% this compound ophthalmic suspension is detailed below. All excipients should be of pharmaceutical grade.
| Component | Function | Concentration (% w/v) | Quantity for 100 mL |
| This compound | Active Pharmaceutical Ingredient | 1.0 | 1.0 g |
| Carbomer 974P | Viscosity-enhancing agent | 0.42 | 0.42 g |
| Mannitol | Tonicity agent | 3.5 | 3.5 g |
| Tyloxapol | Surfactant/Wetting agent | 0.025 | 0.025 g |
| Edetate Disodium (EDTA) | Chelating agent | 0.01 | 0.01 g |
| Benzalkonium Chloride (50% soln.) | Preservative | 0.02 | 0.02 mL |
| Sodium Hydroxide | pH adjusting agent | q.s. to pH 7.5 | As needed |
| Hydrochloric Acid | pH adjusting agent | q.s. to pH 7.5 | As needed |
| Purified Water | Vehicle | q.s. to 100 mL | q.s. to 100 mL |
Experimental Protocols
Equipment and Materials
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Homogenizer (e.g., rotor-stator)
-
Autoclave
-
Sterile filtration units (0.22 µm pore size)
-
Laminar airflow hood
-
Sterile containers and labware
-
Viscometer (e.g., Brookfield)
-
Particle size analyzer (e.g., laser diffraction)
-
High-Performance Liquid Chromatography (HPLC) system
Formulation Workflow
The following diagram outlines the general workflow for preparing the this compound ophthalmic suspension.
Caption: Workflow for the preparation of this compound ophthalmic suspension.
Detailed Formulation Procedure
This procedure should be performed in a laminar airflow hood to maintain sterility.
-
Preparation of the Vehicle Concentrate:
-
In a beaker with approximately 70 mL of purified water, disperse the Carbomer 974P with gentle stirring.
-
Add mannitol and edetate disodium and continue stirring until fully dissolved.
-
Sterilize the vehicle concentrate by autoclaving at 121°C for 15-20 minutes.[9] Allow to cool to room temperature.
-
-
Preparation of the Surfactant Solution:
-
In a separate beaker, dissolve the tyloxapol and benzalkonium chloride in approximately 10 mL of purified water.
-
Sterilize this solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Sterilization of this compound:
-
The this compound powder should be sterilized separately. Dry heat sterilization is a suitable method for the powder.
-
-
Aseptic Compounding:
-
Aseptically add the sterile this compound powder to the sterile surfactant solution and mix until a uniform dispersion is formed.
-
Aseptically and slowly add the this compound dispersion to the sterile vehicle concentrate with continuous stirring.
-
Homogenize the mixture using a sterilized homogenizer to reduce particle size and ensure a uniform suspension.
-
Check the pH of the suspension and adjust to approximately 7.5 using sterile solutions of sodium hydroxide or hydrochloric acid.
-
Add sterile purified water to reach the final volume of 100 mL and mix well.
-
-
Filling:
-
Aseptically fill the final suspension into sterile ophthalmic dropper bottles.
-
Quality Control Protocols
Physical Appearance and Resuspendability
-
Protocol: Visually inspect the suspension for uniformity and any signs of agglomeration. Shake the container and observe the ease of resuspension of the sediment. The suspension should be readily dispersible and free from large aggregates.
pH Measurement
-
Protocol: Calibrate a pH meter using standard buffers. Measure the pH of an aliquot of the this compound suspension. The pH should be within the range of 7.4-7.6.
Viscosity Measurement
-
Protocol: Use a rotational viscometer (e.g., Brookfield) to measure the viscosity of the suspension at a controlled temperature (e.g., 25°C). Record the viscosity at various shear rates to characterize the rheological behavior. The target viscosity is typically in the range of 20-40 cP.
Particle Size Analysis
-
Protocol: Use a laser diffraction particle size analyzer. Disperse a small sample of the suspension in a suitable dispersant (as recommended by the instrument manufacturer) and measure the particle size distribution. The majority of particles should be less than 10 µm in diameter to prevent irritation.[4]
Assay of this compound by HPLC
This protocol provides a method for the quantitative determination of this compound in the ophthalmic suspension.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (65:35 v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 10 µL[10] |
| Detection Wavelength | 254 nm[10] |
| Column Temperature | Ambient |
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in the mobile phase and dilute to volume to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 2-10 µg/mL).[10]
-
-
Sample Preparation:
-
Accurately transfer 1 mL of the this compound ophthalmic suspension into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the this compound.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
Stability Testing
To assess the stability of the formulated suspension, store samples under controlled conditions and test at specified time points.
| Condition | Temperature | Humidity | Time Points |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
At each time point, the suspension should be evaluated for physical appearance, pH, viscosity, particle size, and this compound content.
Conclusion
The protocols described in these application notes provide a robust framework for the laboratory-scale formulation of a stable 1% this compound ophthalmic suspension. Adherence to these procedures, particularly with respect to aseptic techniques and thorough quality control testing, is crucial for developing a safe and effective formulation for research purposes.
References
- 1. ijrar.com [ijrar.com]
- 2. horiba.com [horiba.com]
- 3. escopharma.com [escopharma.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. crsubscription.com [crsubscription.com]
Application Notes and Protocols for Utilizing Brinzolamide as a Research Tool in Carbonic Anhydrase Function Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase (CA), an enzyme family crucial for a wide range of physiological processes.[1][2] Its primary clinical use is in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma or ocular hypertension.[3][4] Beyond its therapeutic applications, this compound serves as an invaluable research tool for elucidating the multifaceted functions of carbonic anhydrases in various biological systems. These notes provide detailed protocols and data for researchers employing this compound to investigate CA-mediated signaling pathways and physiological functions.
Introduction to this compound
This compound (IUPAC name: (4R)-4-(ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][5]thiazine-6-sulfonamide 1,1-dioxide) is a non-competitive, reversible sulfonamide inhibitor of carbonic anhydrase.[1] It exhibits a high affinity and selectivity for carbonic anhydrase isoform II (CA-II), which is the predominant isoform found in the ciliary processes of the eye and is responsible for aqueous humor secretion.[6][7] This specificity, coupled with its well-characterized pharmacokinetics, makes this compound an excellent probe for studying CA-II function in both in vitro and in vivo models. Its utility extends to investigating other CA isoforms and their roles in diverse physiological and pathological processes, from pH regulation to tumorigenesis.[8][9]
Mechanism of Action
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[10][11]
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This reaction is fundamental to processes such as pH homeostasis, CO₂ transport, ion exchange, and fluid secretion.[8] this compound's sulfonamide group coordinates with the zinc ion in the active site of the enzyme, displacing a water molecule and blocking the catalytic activity.[12] By inhibiting CA, particularly CA-II in the ocular ciliary epithelium, this compound slows the formation of bicarbonate ions.[3][13] This, in turn, reduces the transport of sodium and fluid, leading to decreased aqueous humor secretion and a subsequent reduction in intraocular pressure.[2][3]
Quantitative Data: Inhibitory Profile of this compound
This compound's efficacy as a research tool is rooted in its potent and selective inhibition of specific CA isoforms. The following table summarizes its inhibitory constants against key human carbonic anhydrase (hCA) isoforms.
| Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| hCA I | 250.0 nM (vs. AAZ) | - | [14] |
| hCA II | Potent Inhibitor | 3.19 - 3.2 nM | [15][16] |
| hCA IX | 8.9 - 88.3 nM (vs. AAZ) | - | [14] |
| hCA XII | 5.4 - 19.5 nM (vs. AAZ) | - | [14] |
Note: Data for some isoforms are presented relative to Acetazolamide (AAZ), another common CA inhibitor. Direct Kᵢ values for this compound against all isoforms are not consistently available in the literature.
Investigating Carbonic Anhydrase-Mediated Signaling
Carbonic anhydrase activity is integral to cellular signaling, primarily through its control over local pH and bicarbonate concentration. Bicarbonate itself can act as a signaling molecule, and pH fluctuations can modulate the activity of various enzymes, ion channels, and transcription factors.[8][17] this compound can be used to dissect these pathways. For example, in cancer research, CA isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[18][19] this compound and its analogs can be used to probe the consequences of inhibiting this activity.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on a specific CA isoform by measuring the esterase activity of the enzyme.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound stock solution (e.g., in DMSO)
-
p-Nitrophenyl acetate (NPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution. Include a vehicle control (DMSO in buffer).
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each this compound dilution or control to triplicate wells.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the CA enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
To initiate the reaction, add 20 µL of the NPA solution to each well.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for In Vitro CA Inhibition Assay.
Protocol 2: Cell-Based Assay for Intracellular pH Regulation
This protocol uses a pH-sensitive fluorescent dye to measure the effect of this compound on a cell's ability to recover from an acid load, a process often dependent on CA activity.
Materials:
-
Cell line of interest (e.g., HCT116 colorectal cancer cells, known to have high CA activity)[17]
-
Cell culture medium and supplements
-
This compound
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Ammonium chloride (NH₄Cl) for acid loading
-
Hanks' Balanced Salt Solution (HBSS), normal and sodium-free
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture cells on glass coverslips or in a 96-well optical-bottom plate until they reach 70-80% confluency.
-
-
Dye Loading:
-
Wash cells with HBSS.
-
Load cells with BCECF-AM (e.g., 2-5 µM in HBSS) for 30 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Treatment:
-
Incubate one group of cells with a known concentration of this compound (e.g., 10-100 µM) in HBSS for 15-30 minutes. The other group serves as a control.
-
-
Acid Loading and Measurement:
-
Perfuse the cells with a solution containing NH₄Cl (e.g., 20 mM) for 3-5 minutes to induce an alkaline shift, followed by its removal and replacement with sodium-free HBSS to cause a rapid intracellular acidification.
-
Monitor the fluorescence of BCECF by alternately exciting at ~490 nm and ~440 nm and measuring the emission at ~535 nm. The ratio of the emissions (F₄₉₀/F₄₄₀) is proportional to the intracellular pH (pHi).
-
After the acid load, switch back to normal HBSS (containing sodium).
-
-
Data Analysis:
-
Record the rate of pHi recovery in both control and this compound-treated cells.
-
A slower recovery rate in the presence of this compound indicates that CA activity is important for the cell's pH regulatory mechanisms (e.g., by providing bicarbonate for HCO₃⁻ transporters).[17]
-
Protocol 3: In Vivo Model of Ocular Hypertension
This protocol provides a general framework for using this compound in a rabbit or rat model to study its effect on intraocular pressure (IOP).[20][21][22]
Materials:
-
This compound ophthalmic suspension (e.g., 1%) or custom formulation[4]
-
Vehicle control (suspension without this compound)
-
Topical anesthetic (e.g., proparacaine HCl)
-
Tonometer suitable for small animals (e.g., Tono-Pen, iCare TONOLAB)
-
Method for inducing ocular hypertension (e.g., hypertonic saline injection into the vitreous humor, laser photocoagulation of the trabecular meshwork)
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate animals to handling and IOP measurement procedures for at least one week.
-
Establish baseline IOP by taking several measurements over a few days.
-
-
Induction of Ocular Hypertension (if required):
-
Induce elevated IOP in one eye of each animal using a validated method. The contralateral eye can serve as a normotensive control.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 1%).
-
Instill one drop (approx. 50 µL) of the assigned formulation into the cul-de-sac of the hypertensive eye.[25]
-
-
IOP Measurement:
-
Apply a drop of topical anesthetic to the cornea before each measurement.
-
Measure IOP at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).[15]
-
-
Data Analysis:
-
Calculate the mean IOP and the change from baseline IOP for each group at each time point.
-
Compare the IOP reduction between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA, t-test).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugcentral.org [drugcentral.org]
- 4. pi.bausch.com [pi.bausch.com]
- 5. droracle.ai [droracle.ai]
- 6. google.com [google.com]
- 7. drugs.com [drugs.com]
- 8. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural study of interaction between this compound and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound nanocrystal formulations for ophthalmic delivery: reduction of elevated intraocular pressure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-vivo Evaluation of Brinzolamide's Effect on Optic Nerve Head Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinzolamide is a carbonic anhydrase inhibitor (CAI) primarily utilized to lower intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma.[1][2][3] Beyond its established role in reducing aqueous humor production, emerging evidence suggests that this compound may also exert a positive influence on ocular blood flow, particularly at the optic nerve head (ONH).[2][4][5][6][7] This is of significant interest as compromised ONH perfusion is considered a key factor in the pathogenesis of glaucomatous optic neuropathy.[5][8]
These application notes provide a comprehensive overview of the in-vivo evaluation of this compound's effect on ONH blood flow, detailing experimental protocols and summarizing key quantitative findings from preclinical and clinical studies.
Putative Signaling Pathway for this compound-Induced Vasodilation
The precise mechanism by which this compound enhances ONH blood flow is not fully elucidated, but it is hypothesized to involve a localized increase in carbon dioxide tension and a subsequent reduction in pH, leading to vasodilation.[4] Additionally, direct effects on the vascular endothelium and smooth muscle cells may play a role.[5]
Caption: Proposed mechanism of this compound-induced increase in ONH blood flow.
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vivo studies investigating the effect of this compound on ONH blood flow and related physiological parameters.
Table 1: Effect of this compound on Optic Nerve Head Blood Flow in Animal Models
| Animal Model | This compound Concentration | Duration of Treatment | Measurement Technique | % Increase in ONH Blood Flow (Mean ± SD/SE) | Reference |
| Dutch-belted Rabbits | 2% | 1 week (twice daily) | Laser Doppler Flowmetry (LDF) | 11.2 ± 1.8% | [6] |
| Dutch Rabbits | 1% | Single dose | Laser Speckle Flowgraphy (LSFG) | MBR-vessel significantly greater at 18:00 and 21:00 | [5] |
| Pigmented Rabbits | 1% | 8 days | Laser Speckle Flowgraphy (LSFG) | No significant difference in monotherapy | [8][9] |
Table 2: Effect of this compound on Intraocular Pressure (IOP) in Animal Models
| Animal Model | This compound Concentration | Duration of Treatment | % Decrease in IOP (Mean ± SD/SE) | Reference |
| Dutch-belted Rabbits | 2% | 1 week (twice daily) | Statistically significant decrease | [6] |
| Male Rabbits | 1% | Single dose | Statistically significant decrease | [5] |
| Pigmented Rabbits | 1% | 8 days | 6.7 ± 2.9% (at 6 hours post-administration) | [8][10] |
Table 3: Hemodynamic Effects of this compound in Humans
| Study Population | This compound Concentration | Duration of Treatment | Measurement Technique | Key Findings | Reference |
| Healthy Volunteers | Not Specified | 2 weeks | Color Doppler Imaging (CDI) | No alteration in retrobulbar blood flow velocities. | [4] |
| Healthy Volunteers | Not Specified | 2 weeks | Scanning Laser Fluorescein Angiography | Accelerated retinal arteriovenous passage time. | [4] |
| Glaucoma Patients | Not Specified | Not Specified | Confocal Scanning Laser Doppler Flowmetry | Increased retinal blood flow. | [5] |
Experimental Protocols
Detailed methodologies for key in-vivo experiments are provided below. These protocols are based on methodologies reported in the cited literature and serve as a guide for researchers.
Protocol 1: Evaluation of ONH Blood Flow using Laser Doppler Flowmetry (LDF) in Rabbits
This protocol is adapted from a study conducted on Dutch-belted rabbits.[6]
1. Animal Model:
-
Nine acepromazine-tranquilized Dutch-belted rabbits.[6]
2. Study Design:
-
A three-way crossover study design comparing 2% this compound, 2% dorzolamide, and a vehicle placebo.[6]
-
A washout period of 7-14 days between treatments.[6]
3. Drug Administration:
-
One drop of the assigned treatment is administered twice daily (e.g., 9 A.M. and 5 P.M.) to one eye for 7 consecutive days.[6]
4. Measurement Procedure:
-
Baseline measurements of ONH blood flow, IOP, blood pressure, and heart rate are taken before initiating treatment.[6]
-
On day 8, 90 minutes after the morning dose, measurements are repeated.[6]
-
ONH blood flow is measured using a fundus camera-based laser Doppler flowmeter.[6]
-
IOP is measured using a Tono-Pen XL.[6]
5. Data Analysis:
-
The percentage change in ONH blood flow from baseline is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound, dorzolamide, and placebo.
Caption: Crossover experimental design for evaluating ONH blood flow.
Protocol 2: Evaluation of Optic Disc Blood Flow (ODBF) using Laser Speckle Flowgraphy (LSFG) in Rabbits
This protocol is based on a study investigating the 24-hour effects of this compound in male rabbits.[5]
1. Animal Model:
-
Ten male rabbits.[5]
2. Study Design:
-
Bilateral IOP and left eye ODBF are measured every 3 hours over a 24-hour period.[5]
3. Drug Administration:
-
Two drops of 1% this compound ophthalmic solution are administered to the left eye at 9:00 and 21:00.[5]
4. Measurement Procedure:
-
ODBF is assessed using Laser Speckle Flowgraphy (LSFG).[5]
-
The Mean Blur Rate (MBR), an index of blood flow velocity, is measured in the vessel area (MBR-V), tissue area (MBR-T), and the entire optic disc (MBR-A).[5]
-
IOP is measured concurrently.
5. Data Analysis:
-
The MBR values at different time points are compared to baseline and between treated and control eyes.
-
Statistical tests are used to determine significant changes in ODBF and IOP over the 24-hour period.
Caption: 24-hour evaluation of ODBF using LSFG.
Protocol 3: Evaluation of Retrobulbar Hemodynamics using Color Doppler Imaging (CDI) in Humans
This protocol is based on a study conducted on healthy human volunteers.[4]
1. Study Population:
-
Thirty healthy volunteers.[4]
2. Study Design:
-
A prospective, randomized, double-masked study comparing this compound with placebo.[4]
3. Drug Administration:
-
Participants are instructed to instill the assigned eye drops for a specified period (e.g., 2 weeks).
4. Measurement Procedure:
-
Baseline measurements of retrobulbar blood flow velocities are taken before treatment.
-
Measurements are repeated after the treatment period.
-
Color Doppler Imaging is used to measure blood flow velocities in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (PCA).[4]
-
Parameters measured include peak systolic velocity (PSV) and end-diastolic velocity (EDV).
5. Data Analysis:
-
Changes in blood flow velocities from baseline are compared between the this compound and placebo groups.
-
Statistical analysis is performed to determine the significance of any observed changes.
Conclusion
The in-vivo evaluation of this compound's effect on ONH blood flow demonstrates a potential secondary therapeutic benefit beyond IOP reduction. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and interpret studies in this area. Further investigation is warranted to fully elucidate the underlying mechanisms and to establish the long-term clinical significance of these hemodynamic effects in the management of glaucoma.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of this compound on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased optic nerve head blood flow after 1 week of twice daily topical this compound treatment in Dutch-belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]
- 9. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Brinzolamide in Biological Samples by RP-HPLC
Abstract
This document provides a detailed application note and protocol for the quantification of Brinzolamide in biological samples, specifically plasma and aqueous humor, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is simple, precise, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a carbonic anhydrase inhibitor used primarily to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[1] Accurate quantification of this compound in biological matrices is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the determination of pharmaceutical compounds in various samples due to its high resolution, sensitivity, and specificity.[2] This application note details a validated RP-HPLC method for the quantification of this compound, including comprehensive protocols for sample preparation from biological fluids.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize the typical chromatographic conditions for the analysis of this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[3] | Cosmosil C18 (250 x 4.6 mm, 5 µm)[4] | Inertsil ODS-3V (250 x 4.6 mm, 5µm)[5] |
| Mobile Phase | Phosphate Buffer (pH 6.6):Acetonitrile:Methanol (45:15:40 v/v/v)[3] | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (40:60 v/v)[4] | Buffer (pH 5.5):Acetonitrile (80:20 v/v)[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm[3] | 254 nm[4] | 230 nm[5] |
| Injection Volume | 20 µL | 10 µL[6] | 10 µL |
| Column Temperature | Ambient | Ambient | 25°C[5] |
| Retention Time | ~5.7 min[3] | ~6.6 min[4] | Not Specified |
Sample Preparation from Biological Matrices
Proper sample preparation is critical for accurate and reproducible results. The following protocols describe the extraction of this compound from plasma and aqueous humor.
2.2.1. Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples prior to HPLC analysis. Acetonitrile is a commonly used precipitating agent.
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a suitable aliquot (e.g., 20 µL) into the HPLC system.
2.2.2. Aqueous Humor Sample Preparation
Due to the lower protein content in aqueous humor compared to plasma, a simpler direct dilution or a modified protein precipitation method can be employed.
Protocol:
-
Collect the aqueous humor sample (typically 50-100 µL).
-
If protein precipitation is deemed necessary, add an equal volume of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and inject it directly into the HPLC system.
-
Alternatively, for direct injection, dilute the aqueous humor sample 1:1 with the mobile phase, vortex, and inject.
Method Validation
The described RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 2 - 10 µg/mL | [6] |
| 100 - 500 µg/mL | [4] | |
| 40 - 140 µg/mL | [8] | |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Accuracy (% Recovery) | 99.84 - 100.62% | [3] |
| 99.88% | [6] | |
| Precision (% RSD) | < 2% | [3] |
| Limit of Detection (LOD) | 0.22 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.67 µg/mL | [9] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationship of method development and validation.
Caption: Experimental workflow for the quantification of this compound in biological samples.
Caption: Logical relationship of RP-HPLC method development and validation.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in biological samples. The provided protocols for sample preparation are effective in removing matrix interferences, ensuring accurate and precise measurements. This method can be readily implemented in research and clinical laboratories for various applications requiring the determination of this compound concentrations.
References
- 1. agilent.com [agilent.com]
- 2. crsubscription.com [crsubscription.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Brinzolamide Microemulsion Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of a Brinzolamide microemulsion for enhanced topical ocular delivery. The information is compiled from recent advancements in the field to guide researchers in formulating a stable and effective drug delivery system for the treatment of glaucoma.
Introduction
This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2][3] Conventional ophthalmic suspensions of this compound often suffer from poor bioavailability due to the drug's lipophilic nature and the protective mechanisms of the eye.[4][5][6] Microemulsions are thermodynamically stable, optically clear, and have a small droplet size, which can enhance the solubility and corneal penetration of hydrophobic drugs like this compound, thereby improving its therapeutic efficacy.[7][8]
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on this compound microemulsion formulations. These tables provide a comparative overview of different formulation components and their resulting physicochemical properties.
Table 1: Composition of Optimized this compound Microemulsion Formulations
| Formulation Code | Oil Phase | Surfactant | Co-surfactant | Drug Concentration (% w/w) | Reference |
| F-A | Isopropyl Myristate | Tween 80 | 2-Propanol | 2.0 | [8] |
| F-B | Isopropyl Myristate | Tween 20 | 2-Propanol | 2.0 | [8] |
| F-C | Isopropyl Myristate | Tween 60 | 2-Propanol | 1.0 | [8] |
| Opti-ME | Isopropyl Myristate | Tween 80 | Transcutol-P | Not Specified | [5][6][9] |
| ME-1 | Isopropyl Myristate | Tween 80, Span 20, Cremophor EL | Not Specified | 0.2, 0.5, 1.0 | [4][10] |
Table 2: Physicochemical Characterization of this compound Microemulsions
| Formulation Code | Droplet Size (nm) | Zeta Potential (mV) | Viscosity (cps) | pH | In Vitro Drug Release (%) | Reference |
| F-A | ~50 | Not Reported | Not Reported | Not Reported | >99.9% in 10h | [7][8] |
| F-B | ~50 | Not Reported | Not Reported | Not Reported | >99.9% in 4h | [7][8] |
| F-C | ~50 | Not Reported | Not Reported | Not Reported | >99.9% in 7h | [7][8] |
| Opti-ME | 41.69 | -9.496 | 170.8 | 7.646 | 78.08% in 7h | [5][9] |
| NEs | 7.53 to 48.67 | Not Reported | < 25 | Not Reported | Sustained release compared to Azopt® | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound microemulsions.
Protocol for Formulation of this compound Microemulsion
Objective: To prepare a stable oil-in-water (O/W) microemulsion of this compound.
Materials:
-
This compound powder
-
Oil phase: Isopropyl myristate (IPM)
-
Surfactant: Tween 80
-
Co-surfactant: Transcutol-P
-
Aqueous phase: Purified water
-
Magnetic stirrer
-
Beakers and measuring cylinders
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.[5][6]
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil and a surfactant/co-surfactant (S/CoS) mixture at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate each oil and S/CoS mixture with water dropwise under gentle stirring.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes clear indicates the formation of a microemulsion.
-
Plot the results on a triangular phase diagram to identify the microemulsion existence area.[5][6][10]
-
-
Preparation of this compound-loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them in a beaker.
-
Add the specified amount of this compound to the oil/surfactant/co-surfactant mixture and stir until the drug is completely dissolved.
-
Slowly add the required amount of purified water to the mixture under continuous stirring until a clear and transparent microemulsion is formed.
-
Protocol for Particle Size and Zeta Potential Analysis
Objective: To determine the globule size distribution and surface charge of the prepared microemulsion.
Materials:
-
This compound microemulsion sample
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes
-
Purified water for dilution
Procedure:
-
Sample Preparation: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size Measurement:
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Equilibrate the sample to the set temperature.
-
Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use a specific electrode cuvette for zeta potential measurement.
-
Transfer the diluted sample into the cuvette, ensuring no air bubbles are trapped.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.
-
Protocol for In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the microemulsion.
Materials:
-
This compound microemulsion
-
Franz diffusion cell apparatus
-
Dialysis membrane (e.g., cellulose acetate)
-
Simulated Tear Fluid (STF): 0.65 g sodium chloride, 0.25 g sodium bicarbonate, 0.009 g calcium chloride dihydrate in 100 mL of water.[7]
-
Magnetic stirrer
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation: Soak the dialysis membrane in the release medium (STF) for a specified period before use.
-
Franz Diffusion Cell Setup:
-
Mount the prepared dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of STF, ensuring no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor medium at 34 ± 0.5°C to simulate the ocular surface temperature.[7]
-
Keep the medium stirring at a constant speed (e.g., 50 rpm).[7]
-
-
Drug Release:
-
Place a known amount of the this compound microemulsion (e.g., 1 g) in the donor compartment.[7]
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 10, 12, and 24 hours), withdraw a specific volume of the sample from the receptor compartment.[7]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Protocol for Ex Vivo Corneal Permeability Assay
Objective: To assess the permeation of this compound from the microemulsion across an excised cornea.
Materials:
-
Franz diffusion cell apparatus
-
Assay buffer (e.g., Simulated Tear Fluid)
-
This compound microemulsion
-
Surgical scissors and forceps
-
HPLC for drug quantification
Procedure:
-
Cornea Preparation:
-
Obtain fresh eyes from a local abattoir.
-
Carefully excise the cornea with a small portion of the scleral tissue.
-
Clean the cornea with saline solution.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial surface facing the donor compartment.[13]
-
Fill the receptor compartment with a known volume of assay buffer, maintained at 37°C.[14]
-
Ensure the medium in the receptor compartment is continuously stirred.[14]
-
-
Permeation Study:
-
Place a known volume (e.g., 500 µL) of the this compound microemulsion into the donor compartment.[14]
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 300, 360 minutes), withdraw samples from the receptor compartment.[14]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed assay buffer.[14]
-
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).
Mandatory Visualizations
Caption: Experimental workflow for this compound microemulsion development.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. Ocular microemulsion of this compound: Formulation, physicochemical characterization, and in vitro irritation studies based on EpiOcular™ eye irritation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Frontiers | Formulation and evaluation of ophthalmic microemulsion for enhanced topical administration of this compound [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of this compound Loaded Microemulsion using Formulation by Design Approach: Characterization and In-vitro Evaluation | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. repository-api.brieflands.com [repository-api.brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Revamping the corneal permeability and antiglaucoma therapeutic potential of this compound using transniosomes: optimization, in vitro and preclinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Brinzolamide for Carbonic Anhydrase II in a Cell-Based Assay
Introduction
Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for various physiological processes, including the regulation of pH and the formation of aqueous humor in the eye.[1][2] By inhibiting CA-II in the ciliary processes of the eye, this compound reduces the production of aqueous humor, leading to a decrease in intraocular pressure (IOP).[3][4][5] This makes it a key therapeutic agent in the management of glaucoma and ocular hypertension.[1][6] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides a detailed protocol for determining the IC50 of this compound against CA-II using a cell-based assay.
The described method utilizes a cell line overexpressing human CA-II and measures the enzyme's esterase activity through the hydrolysis of p-nitrophenyl acetate (p-NPA).[7][8][9] The product of this reaction, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically, allowing for the determination of CA-II activity and its inhibition by this compound.[7][10]
Mechanism of Action: this compound Inhibition of Carbonic Anhydrase II
Carbonic Anhydrase II is a zinc metalloenzyme that catalyzes the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+).[11] this compound, a sulfonamide derivative, is a non-competitive, reversible inhibitor that binds to the zinc ion in the active site of CA-II, preventing the substrate from binding and thereby inhibiting the enzyme's catalytic activity.[1][2]
Caption: Mechanism of Carbonic Anhydrase II inhibition by this compound.
Experimental Protocol
This protocol is designed for determining the IC50 of this compound in HEK293 cells stably expressing human Carbonic Anhydrase II.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing human CA-II (available from various commercial suppliers).[11][12][13]
-
This compound: Analytical grade.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Lysis Buffer: 20 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 1 mM DTT.[11][12]
-
Assay Buffer: 50 mM Tris-SO4 buffer, pH 7.4.[14]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound and p-NPA.
-
Equipment:
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 400 nm[10]
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Experimental Workflow
The overall workflow for the cell-based assay is outlined below.
Caption: Experimental workflow for IC50 determination of this compound.
Step-by-Step Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed the HEK293-CAII cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Include wells for controls (no cells, cells with no inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. For the control wells (100% activity), add medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
Part 2: Enzyme Activity Assay
-
Cell Lysis: After incubation, remove the treatment medium. Wash the cells once with 100 µL of phosphate-buffered saline (PBS). Then, add 50 µL of Lysis Buffer to each well and incubate for 10 minutes on ice to ensure complete cell lysis.
-
Substrate Preparation: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.[14] Immediately before use, dilute this stock into the Assay Buffer.
-
Initiate Reaction: Add 50 µL of the p-NPA solution to each well of the 96-well plate containing the cell lysate. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 25°C for 3 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at 400 nm using a microplate reader.[10] This measures the amount of p-nitrophenol produced.
Part 3: Data Analysis
-
Background Correction: Subtract the average absorbance of the "no cell" wells from all other absorbance readings.
-
Calculate Percentage Inhibition: Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of Control Sample)] x 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of CA-II activity.[16]
Data Presentation
The results of the assay should be recorded in a structured table to facilitate analysis and comparison.
Table 1: Sample Data for IC50 Determination of this compound
| This compound Conc. (nM) | Log [this compound] | Absorbance at 400 nm (Corrected) | % Inhibition |
| 0 (Control) | N/A | 0.850 | 0.0 |
| 0.1 | -10.0 | 0.835 | 1.8 |
| 1 | -9.0 | 0.765 | 10.0 |
| 3.2 | -8.5 | 0.425 | 50.0 |
| 10 | -8.0 | 0.170 | 80.0 |
| 100 | -7.0 | 0.042 | 95.1 |
| 1000 | -6.0 | 0.025 | 97.1 |
Summary of Results
| Parameter | Value |
| IC50 | 3.2 nM |
Note: The data presented above is illustrative. Actual results may vary depending on experimental conditions. The reported IC50 value for this compound against CA-II is approximately 3.19-3.2 nM.[17][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Carbonic Anhydrase 2/CA2 human recombinant, expressed in HEK 293 cells, 95 (SDS-PAGE) CA-II [sigmaaldrich.com]
- 12. Carbonic Anhydrase 2/CA2 human recombinant, expressed in HEK 293 cells, 95 (SDS-PAGE) CA-II [sigmaaldrich.com]
- 13. Carbonic Anhydrase 2 Protein, Human, Recombinant (HEK293, His) - TargetMol Chemicals Inc [bioscience.co.uk]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. BioRender App [app.biorender.com]
- 16. youtube.com [youtube.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Brinzolamide for In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of Brinzolamide in your in-vitro cell culture experiments.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro experiments with this compound.
1. Issue: this compound Precipitation in Cell Culture Media
Question: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
Answer:
This compound has poor water solubility, which can lead to precipitation in aqueous solutions like cell culture media.[1] Several factors can contribute to this issue:
-
Concentration: High concentrations of this compound are more likely to precipitate.
-
Solvent: The solvent used to prepare the stock solution and its final concentration in the media are critical.
-
Temperature: Temperature shifts, such as moving media from a refrigerator to a 37°C incubator, can affect solubility.
-
Media Components: Interactions with components in the cell culture media, such as salts and proteins, can lead to precipitation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Stock Solution | Prepare a high-concentration stock solution of this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO). A stock solution of 10-30 mg/mL in DMSO is often used.[2] | DMSO is a common solvent for water-insoluble compounds and allows for the addition of a small volume to the culture medium, minimizing solvent-induced cytotoxicity. |
| 2. Control Final Solvent Concentration | When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.5%, to avoid solvent-related toxicity to the cells. | High concentrations of organic solvents can be cytotoxic and may also affect the solubility of other media components. |
| 3. Pre-warm Media | Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to the experimental temperature (usually 37°C). | Adding a cold stock solution to warm media can cause the drug to precipitate out of solution due to a sudden temperature change. |
| 4. Step-wise Dilution | Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in pre-warmed media to gradually reach the desired final concentration. | This gradual dilution helps to prevent localized high concentrations that can lead to immediate precipitation. |
| 5. Check for Media Incompatibilities | If precipitation persists, consider if any components of your specific media formulation might be interacting with this compound. You may need to test different basal media or serum-free formulations. | Certain salts or proteins in the media could potentially interact with this compound, reducing its solubility. |
| 6. Filtration | If a slight precipitate is unavoidable at the desired concentration, you can filter the final this compound-containing medium through a 0.22 µm sterile filter before adding it to the cells. However, this may slightly reduce the final drug concentration. | This will remove any undissolved particles, but it's important to be aware of the potential for a slight loss of the active compound. |
2. Issue: Unexpected Cytotoxicity or Poor Cell Health
Question: My cells are showing signs of stress or dying after treatment with this compound, even at concentrations reported to be safe. What could be the problem?
Answer:
Several factors beyond the direct pharmacological effect of this compound can contribute to unexpected cytotoxicity:
-
Solvent Toxicity: As mentioned above, the final concentration of the solvent used for the stock solution (e.g., DMSO) might be too high.
-
Sub-optimal Cell Culture Conditions: Stressed cells are more susceptible to the effects of any experimental treatment.
-
Incorrect Concentration Calculations: Errors in calculating dilutions can lead to unintentionally high concentrations of this compound.
-
Contamination: Microbial contamination can cause rapid deterioration of cell health.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Run a Solvent Control | Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) without this compound. | This will help you differentiate between cytotoxicity caused by the drug and that caused by the solvent. |
| 2. Perform a Dose-Response Curve | Conduct a preliminary experiment with a wide range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line and experimental duration. | Different cell lines can have varying sensitivities to the same compound. |
| 3. Verify Cell Health Before Treatment | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct confluence before starting the experiment. | Unhealthy or overly confluent cells are more prone to stress and may respond differently to treatment. |
| 4. Double-Check Calculations | Carefully review all your dilution calculations to ensure the final concentration of this compound is accurate. | A simple calculation error can lead to significant experimental artifacts. |
| 5. Screen for Contamination | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. | Contaminants can rapidly degrade cell culture conditions and cause widespread cell death. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of this compound for in-vitro experiments?
For initial cytotoxicity and dose-finding studies, a range of 0.1% to 1% (w/v) this compound has been used in various ocular cell lines, including retinal pigment epithelial (RPE) cells.[3] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay. In some studies, concentrations of 0.1% and 0.5% were found to be acceptable for RPE cell viability.[3]
2. How should I prepare a stock solution of this compound?
Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent such as DMSO.[2]
Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO:
-
Weigh out 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO.
-
Gently vortex or mix until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. What is the primary mechanism of action of this compound?
This compound is a highly specific and potent inhibitor of carbonic anhydrase II (CA-II).[4][5] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting CA-II in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.[5]
4. Are there any known downstream signaling pathways affected by this compound?
While the primary mechanism is the direct inhibition of carbonic anhydrase, the downstream effects can be complex and are an active area of research. Some potential areas of investigation include:
-
TGF-β Signaling in Trabecular Meshwork Cells: Transforming Growth Factor-beta (TGF-β) is a key regulator of extracellular matrix (ECM) production in the trabecular meshwork, and its dysregulation is implicated in glaucoma.[6][7] While direct evidence of this compound's impact on this pathway in vitro is limited, exploring its effects on TGF-β induced fibrotic markers could be a valuable research direction.
-
Aquaporin Expression: Aquaporins are water channels involved in fluid transport across cell membranes.[8] Their expression and function in ocular tissues are crucial for maintaining fluid balance. Investigating whether this compound treatment alters the expression of aquaporins in corneal or ciliary epithelial cells could provide insights into its broader effects on ocular fluid dynamics.
Quantitative Data Summary
Table 1: In-Vitro Cytotoxicity of this compound Formulations on Retinal Pigment Epithelial (RPE) Cells
| Formulation | Concentration (% v/v) | Cell Viability (%) | Reference |
| NE-1 | 0.1 | >80 | [3] |
| NE-1 | 0.5 | >80 | [3] |
| NE-1 | 1.0 | Cytotoxic | [3] |
| NE-2 | 0.1 | >80 | [3] |
| NE-2 | 0.5 | <80 (74.16) | [3] |
| NE-2 | 1.0 | Cytotoxic | [3] |
NE-1 and NE-2 are different nanoemulsion formulations of this compound.
Experimental Protocols
1. Protocol: In-Vitro Carbonic Anhydrase Activity Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based assay for carbonic anhydrase inhibitors and can be used to assess the inhibitory effect of this compound in cell lysates.[9]
Materials:
-
Cell lysate from your ocular cell line of interest
-
Fluorescent indicator dye that binds to the active site of carbonic anhydrase
-
This compound at various concentrations
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from your cultured ocular cells using a suitable lysis buffer.
-
Assay Setup: In a 96-well plate, add the cell lysate, the fluorescent indicator dye, and varying concentrations of this compound. Include a control with no this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding and inhibition to occur.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The inhibition of carbonic anhydrase activity by this compound will result in a displacement of the fluorescent dye from the enzyme's active site, leading to a change in fluorescence. Calculate the IC50 value of this compound based on the dose-response curve.
2. Protocol: Western Blot Analysis of Protein Expression
This general protocol can be adapted to investigate the effect of this compound on the expression of specific proteins (e.g., fibronectin, collagen, aquaporins) in ocular cells.[10][11][12]
Materials:
-
Cultured ocular cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your protein of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein in response to this compound treatment.
Visualizations
Caption: General experimental workflow for in-vitro studies with this compound.
Caption: Primary mechanism of action of this compound.
Caption: Logical workflow for troubleshooting common this compound-related issues.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Glaucoma: Novel antifibrotic therapeutics for the trabecular meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and In Vitro Testing of this compound-Loaded Poly Lactic-Co-Glycolic Acid (PLGA) Nanoparticles for Sustained Drug Delivery [mdpi.com]
- 4. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. Pro-fibrotic pathway activation in trabecular meshwork and lamina cribrosa is the main driving force of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibition of TGF-β2-Induced Trabecular Meshwork Fibrosis by Pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquaporins in the eye: Expression, function, and roles in ocular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. This compound Dimethyl Sulfoxide In Situ Gelling Ophthalmic Solution: Formulation Optimisation and In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of TGF-β2–Induced Trabecular Meshwork Fibrosis by Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
Brinzolamide Animal Studies: A Technical Support Guide to Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and inconsistencies encountered during preclinical animal studies of Brinzolamide.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in intraocular pressure (IOP) measurements between animals in the same treatment group. What could be the cause?
A1: High variability in IOP is a common challenge. Several factors can contribute to this:
-
Animal Handling and Stress: Stress during handling and measurement can significantly elevate IOP. Ensure all personnel are adequately trained in gentle and consistent animal handling techniques. Allow for an acclimation period for the animals to the laboratory environment and measurement procedures.[1]
-
Diurnal IOP Variation: IOP naturally fluctuates throughout the day, with peaks often occurring during the dark cycle for many species.[2][3] All IOP measurements should be taken at the same time each day to minimize the impact of this diurnal rhythm.
-
Measurement Technique: Inconsistent application of the tonometer or use of different tonometry techniques can introduce variability. Ensure the tonometer is properly calibrated and that the technique is standardized among all users. The use of topical anesthetic, while sometimes necessary, can also influence readings.[2]
-
Animal Strain and Genetics: Different strains of the same species can exhibit different baseline IOPs and responses to treatment. Ensure that the animal model and strain are appropriate for the study and that all animals are from a consistent genetic background.
Q2: Our study shows a less significant IOP-lowering effect of this compound compared to published literature. Why might this be?
A2: Suboptimal efficacy can stem from several sources:
-
Formulation Issues: this compound is formulated as a suspension, and its physical properties are critical for efficacy.[4][5]
-
Particle Size and Viscosity: Variations in particle size distribution and viscosity of the suspension can affect drug dissolution, retention time on the ocular surface, and subsequent absorption.[5][6] While one study with a once-daily regimen did not find a significant correlation, these factors are still considered critical quality attributes.[5][7]
-
Inadequate Suspension: Failure to properly shake the suspension before administration can lead to inconsistent dosing. Ensure the formulation is uniformly suspended before each use.[8]
-
-
Dosing Regimen: The frequency of administration is crucial. A once-daily regimen may not be sufficient to achieve a significant and sustained IOP reduction.[7] Clinical recommendations are typically for two or three times daily dosing.[4][8]
-
Animal Model Selection: The choice of animal model is critical. For instance, some studies have reported inconsistent effects of this compound in cats.[9] Rabbits and monkeys are more commonly used models and may provide more consistent results.[10][11]
Q3: We are observing a reduction in IOP in the contralateral (untreated) eye. Is this a normal finding?
A3: Yes, a contralateral effect is a known phenomenon with topically administered ophthalmic drugs, including this compound.[2] This is due to systemic absorption of the drug from the treated eye, which then circulates and reaches the untreated eye. While the effect is typically less pronounced than in the treated eye, it is an important consideration for study design, especially when using the contralateral eye as a control.[2]
Q4: Are there any expected systemic side effects of topical this compound in animals?
A4: While topical this compound has a much better safety profile than systemic carbonic anhydrase inhibitors, systemic side effects can still occur due to absorption.[4] These are generally mild but can include:
-
Changes in blood chemistry (e.g., metabolic acidosis, hypokalemia), particularly with frequent dosing or in sensitive species like cats.[12]
-
In rare cases in sensitive animals, more serious effects like low energy or lack of appetite have been reported.[13] It is important to monitor the overall health of the animals throughout the study.
Troubleshooting Guides
Issue: Inconsistent Intraocular Pressure (IOP) Readings
| Potential Cause | Troubleshooting Steps |
| Improper Animal Handling | Ensure all handlers are trained in low-stress techniques. Allow for a consistent acclimation period before measurements. |
| Diurnal Variation | Standardize the time of day for all IOP measurements.[2][3] |
| Tonometer Calibration/Technique | Regularly calibrate the tonometer. Ensure all users are trained on a standardized measurement protocol. |
| Topical Anesthetic Use | If using a topical anesthetic, apply it consistently and allow for the same amount of time to elapse before measurement for all animals. |
| Animal Strain Variability | Use a well-characterized and consistent animal strain for the study. |
Issue: Lack of Expected Therapeutic Effect (IOP Reduction)
| Potential Cause | Troubleshooting Steps |
| Formulation Quality | Verify the particle size distribution and viscosity of the this compound suspension.[5][6] Ensure proper storage conditions. |
| Inadequate Dosing | Ensure the suspension is shaken well before each administration.[8] Consider increasing the dosing frequency if a suboptimal effect is observed with a once-daily regimen.[7] |
| Inappropriate Animal Model | Review the literature to confirm the suitability of the chosen animal model for this compound studies. Rabbits and monkeys are generally responsive models.[10][11] |
| Drug Bioavailability | Consider alternative formulations like nanoemulsions, which have been shown to potentially enhance bioavailability.[14][15] |
Quantitative Data Summary
Table 1: IOP Lowering Effects of this compound in Different Animal Models
| Animal Model | Dosage | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |
| Normotensive Rabbits | 1% suspension, single dose | 5.2 | 1 hour | [16] |
| Ocular Hypertensive Rabbits (Water-loading model) | 1% suspension, single dose | 5.0 | 20 minutes | [17] |
| Normotensive Rabbits | 1% suspension, twice daily | 2.5 ± 1.9 | 4 hours post-second dose | [10] |
| Ocular Hypertensive Monkeys | 1% suspension, three doses | 7.3 ± 8.8 | 2 hours post-third dose | [10][11] |
| Healthy Cats | 1% suspension, q8h | 1.91 ± 0.39 | - | [9] |
Table 2: Effect of this compound on Aqueous Humor Dynamics
| Animal Model | Parameter | Change | Reference |
| Rabbits | Aqueous Flow | -0.50 ± 0.65 µl/min | [10] |
| Monkeys (Ocular Hypertensive) | Aqueous Flow | -0.69 ± 1.10 µl/min | [10] |
| Rabbits | Outflow Facility | No significant change | [10] |
| Monkeys | Outflow Facility | No significant change | [10] |
| Rabbits | Uveoscleral Outflow | No significant change | [10] |
| Monkeys | Uveoscleral Outflow | No significant change | [10] |
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Rabbits
-
Animal Acclimation: Acclimate rabbits to the handling and measurement procedure for at least 5 days prior to the start of the study.[5]
-
Anesthesia (if necessary): While some studies use rebound tonometers that do not require topical anesthetic,[2] others may use applanation tonometers that do. If using an anesthetic (e.g., 0.4% oxybuprocaine), instill one drop into the eye and wait for 1-2 minutes before measurement.
-
Measurement:
-
Gently restrain the rabbit.
-
Hold the tonometer (e.g., TonoVet®, Reichert Model 30TM) perpendicular to the central cornea.
-
Obtain at least three consecutive readings and calculate the average.
-
-
Timing: Perform all measurements at the same time of day to account for diurnal variations.[3]
Protocol 2: Assessment of Aqueous Humor Dynamics by Fluorophotometry
-
Baseline Measurement: In anesthetized animals (e.g., ketamine in monkeys), measure baseline aqueous flow using a fluorophotometer.[11]
-
This compound Administration: Administer this compound ophthalmic suspension according to the study protocol (e.g., twice or three times daily).[10][11]
-
Post-treatment Measurement: At a defined time point after the final dose, repeat the fluorophotometry measurement to determine the post-treatment aqueous flow rate.[10][11]
-
Outflow Facility: Outflow facility can also be determined using fluorophotometry in monkeys or by two-level constant pressure infusion in rabbits.[10]
Protocol 3: Histopathological Examination of Ocular Tissues
-
Tissue Collection: At the end of the study, euthanize the animals and carefully enucleate the eyes.
-
Fixation: Fix the globes in an appropriate fixative (e.g., 10% neutral buffered formalin) for at least 24 hours.
-
Processing: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the cornea, iris, ciliary body, retina, and optic nerve for any signs of inflammation, cellular damage, or other histopathological changes.[18]
Visualizations
Caption: A typical experimental workflow for a this compound animal study.
Caption: this compound's dual mechanism of action on IOP and ocular blood flow.
Caption: A decision tree for troubleshooting this compound animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a this compound/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]
- 4. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. pi.bausch.com [pi.bausch.com]
- 9. The effects of topical dorzolamide 2% and this compound 1%, either alone or combined with timolol 0.5%, on intraocular pressure, pupil diameter, and heart rate in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Treatment of Glaucoma in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 13. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 14. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Effects of Timolol, this compound, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Improving the bioavailability of topical Brinzolamide formulations for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of topical brinzolamide formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation and testing of topical this compound.
1. Formulation and Solubility Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why is my this compound formulation showing poor solubility and forming aggregates? | This compound has poor aqueous solubility, especially at physiological pH.[1][2][3] The commercial formulation is an aqueous suspension.[1][3] | - pH Adjustment: While this compound's solubility is pH-dependent, altering the pH of the final formulation can cause irritation. Consider using pH buffers in the range of 4.5 to 7.4, but be mindful of potential eye comfort issues.[4][5] - Nanoparticle Formulations: Reduce particle size to the nano-range to increase the surface area for dissolution. Techniques like wet milling can be employed.[4][5] - Encapsulation: Utilize nanocarriers like nanoemulsions, liposomes, or liquid crystalline nanoparticles to encapsulate this compound, improving its dispersion in an aqueous vehicle.[1][6][7][8][9] |
| My nanoformulation is unstable and shows particle size growth over time. | - Inadequate stabilization of nanoparticles. - Ostwald ripening in nanoemulsions. - Inappropriate storage conditions. | - Stabilizer Screening: Test different stabilizers. For nanocrystals, hydroxypropyl methylcellulose (HPMC) has been shown to be effective.[4][5] For nanoemulsions and other lipid-based systems, various surfactants and co-surfactants should be screened for compatibility and stability.[10] - Optimize Homogenization: For nanoemulsions, ensure sufficient homogenization pressure and cycles to achieve a stable droplet size.[1] - Storage: Store formulations at recommended temperatures (e.g., 4°C) and protect from light to minimize degradation and instability. |
| The viscosity of my formulation is too low, potentially leading to rapid clearance from the eye. | Insufficient concentration of viscosity-enhancing agents. | - Incorporate Mucoadhesive Polymers: Add polymers like Carbopol® or HPMC to increase viscosity and prolong precorneal residence time.[11] - In Situ Gelling Systems: Develop formulations that are liquid upon instillation but transition to a gel phase at ocular temperature or pH, increasing retention time.[12] |
2. In Vitro and Ex Vivo Testing Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| I am observing inconsistent results in my in vitro drug release studies. | - Non-sink conditions in the release medium. - Aggregation of released drug. - Inadequate separation of the formulation from the release medium. | - Ensure Sink Conditions: The concentration of this compound in the release medium should not exceed 10-30% of its saturation solubility in that medium. The solubility of this compound in simulated tear fluid (STF) is approximately 1.54 mg/mL.[1] - Use of Surfactants: Consider adding a small percentage of a non-ionic surfactant (e.g., Tween 80) to the release medium to prevent aggregation of the lipophilic drug. - Dialysis Membrane Method: Use a dialysis membrane with an appropriate molecular weight cut-off to contain the formulation while allowing the released drug to diffuse into the medium. |
| My ex vivo corneal permeation results show high variability. | - Damage to the cornea during excision and mounting. - Variation in corneal thickness between samples. - Air bubbles between the cornea and the formulation in the donor chamber. | - Careful Corneal Handling: Immediately after excision, store corneas in an appropriate buffer (e.g., glutathione bicarbonate ringer solution).[1] Handle with care to avoid mechanical damage. - Normalize for Thickness: Measure the thickness of each cornea after the experiment and normalize the permeability coefficient to account for variations. - Bubble-Free Application: Ensure no air bubbles are trapped when applying the formulation to the corneal surface in the Franz diffusion cell. |
| The amount of this compound quantified in my samples is lower than expected. | - Drug adsorption to container surfaces or filter membranes. - Inefficient extraction from ocular tissues. - Degradation of the drug during storage or analysis. | - Use Low-Binding Materials: Utilize low-protein-binding tubes and filter membranes (e.g., PVDF) for sample collection and preparation. - Optimize Extraction Protocol: Develop and validate a robust extraction method for each ocular tissue to ensure high recovery. This may involve tissue homogenization and liquid-liquid or solid-phase extraction. - Stability Studies: Assess the stability of this compound in the relevant biological matrix under the storage and analytical conditions used. |
Frequently Asked Questions (FAQs)
1. General Formulation Questions
-
What is the primary challenge in formulating topical this compound? The main challenges are its poor aqueous solubility and the rapid precorneal loss of the formulation due to blinking and tear turnover, which collectively lead to low ocular bioavailability (less than 5%).[1][7][8]
-
What are the most promising strategies to enhance this compound's bioavailability? Nanocarrier-based systems such as nanoemulsions, nanocrystals, liposomes, and liquid crystalline nanoparticles have shown significant promise.[1][6][7][9] These systems can improve solubility, increase corneal residence time, and enhance permeation through the corneal barrier.[2][6][8]
-
What are the side effects associated with the commercial this compound suspension (Azopt®)? Common side effects include blurred vision, ocular discomfort (stinging or burning), dry eye, and a bitter taste.[1][3][12] Improving formulations may help reduce some of these side effects by allowing for a lower drug concentration with similar or better efficacy.[7]
2. Experimental Design and Methodology
-
How can I assess the in vivo efficacy of my new this compound formulation? The primary efficacy endpoint is the reduction of intraocular pressure (IOP). This is typically measured in animal models (e.g., normotensive rabbits or induced ocular hypertension models) using a tonometer at various time points after instillation.[1][12]
-
What analytical methods are suitable for quantifying this compound in various samples? High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for quantifying this compound.[1] For very low concentrations in biological tissues, Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) offers higher sensitivity.[8]
-
What are the key parameters to characterize in a novel this compound nanoformulation? Essential characterization includes:
-
Particle size and polydispersity index (PDI)
-
Zeta potential
-
Entrapment efficiency and drug loading
-
Morphology (e.g., using SEM or TEM)
-
In vitro drug release profile
-
Ex vivo corneal permeation
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 383.51 g/mol | [2] |
| Aqueous Solubility (pH 7.4) | 0.05% | [2] |
| Melting Point | 131°C | [2] |
| pKa (Primary Sulfonamide) | 8.4 | [2] |
| pKa (Amine) | 5.9 | [2] |
| O/W Partition Coefficient (pH 7.4) | 6.6 | [2] |
Table 2: Comparison of Novel this compound Formulations vs. Commercial Suspension (Azopt®)
| Formulation Type | Key Findings | Reference(s) |
| Liquid Crystalline Nanoparticles (LCNPs) | 3.47-fold increase in apparent permeability coefficient compared to Azopt®. Showed better therapeutic potential with a stronger and more prolonged IOP reduction. | [1] |
| Nanocrystals | Rapid dissolution (100% dissolved in 1 minute). IOP reduction was comparable to the marketed product. | [4][5] |
| Nanoemulsions | Formulations with 0.4% this compound had a similar or better pharmacodynamic effect compared to 1% Azopt®. Exhibited a sustained release pattern. | [7] |
| Liposomes | 6.2-fold increase in apparent permeability coefficient compared to Azopt®. A 0.1% liposomal formulation showed a more sustained and effective IOP reduction than 1% Azopt®. | [9] |
| In Situ Gel Nanoemulsion | Formulations with 0.5% this compound had a pharmacodynamic effect that was not different or even higher than the commercial suspension. | [12] |
Experimental Protocols & Visualizations
Mechanism of Action: this compound in Glaucoma
This compound lowers intraocular pressure by inhibiting the carbonic anhydrase II (CA-II) enzyme in the ciliary processes of the eye.[13][14][15] This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[13][15]
Experimental Workflow: Nanoparticle Formulation and Evaluation
The following workflow outlines the typical steps for developing and testing a novel this compound nanoformulation.
Detailed Protocol: Ex Vivo Corneal Permeation Study
This protocol is a synthesized representation based on methodologies described in the literature.[1][9][16]
Objective: To evaluate the permeation of a novel this compound formulation across an excised cornea compared to a control (e.g., Azopt®).
Materials:
-
Freshly excised rabbit or bovine corneas
-
Modified Franz-type diffusion cells
-
Glutathione Bicarbonate Ringer (GBR) solution (receptor medium)
-
Test and control formulations
-
Magnetic stirrer and stir bars
-
Water bath or heating block (to maintain 37°C)
-
HPLC system for quantification
Procedure:
-
Cornea Preparation:
-
Obtain whole eyeballs from a local abattoir or animal facility.
-
Carefully excise the cornea with 2-4 mm of surrounding scleral tissue.
-
Rinse the cornea with GBR solution.
-
-
Franz Cell Assembly:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a known volume (e.g., 10.5 mL) of pre-warmed (37°C) GBR solution, ensuring no air bubbles are trapped beneath the cornea.
-
Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate.
-
Allow the system to equilibrate for 30 minutes.
-
-
Experiment Initiation:
-
Remove any GBR solution from the corneal surface in the donor chamber.
-
Place a precise volume (e.g., 500 µL) of the test or control formulation into the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 1 mL) from the receptor chamber via the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed GBR solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = Jss / C₀ (where C₀ is the initial drug concentration in the donor chamber).
-
References
- 1. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound nanocrystal formulations for ophthalmic delivery: reduction of elevated intraocular pressure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanocarrier-based Drug Delivery of this compound for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]
- 7. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Navigating Glaucoma with this compound's Therapeutic Symphony - Able Pharma [ablepharma.com]
- 15. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-loaded nanoemulsions: ex vivo transcorneal permeation, cell viability and ocular irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of Brinzolamide stock solutions for laboratory use
This technical support center provides guidance on the long-term storage and stability of Brinzolamide stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 30 mg/mL.[1] For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in a DMSO/PBS mixture?
A2: The solubility of this compound in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.3 mg/mL.[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored at -20°C.[1]
Q4: How long is solid this compound stable when stored correctly?
A4: When stored at -20°C, solid this compound is stable for at least 4 years.[1]
Q5: How should I store this compound stock solutions in organic solvents?
A5: Stock solutions of this compound in organic solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q6: What is the stability of this compound in aqueous solutions?
A6: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Q7: What are the main degradation pathways for this compound?
A7: this compound is particularly susceptible to degradation under oxidative stress conditions.[3][4][5] Studies have shown that it degrades significantly in the presence of oxidizing agents, leading to the formation of several degradation products.[3][6][7] It is relatively stable under hydrolytic (acidic, basic), photolytic, and thermal stress conditions.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed in the stock solution upon storage. | The storage temperature is too high, or the solvent has evaporated. | Store the stock solution at the recommended temperature (-20°C or -80°C) in a tightly sealed container. Briefly warm the solution and vortex to redissolve the precipitate. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solution and aliquot it into single-use volumes to minimize freeze-thaw cycles. Ensure the stock solution is stored at the correct temperature and protected from light. |
| Low solubility when preparing an aqueous working solution from a DMSO stock. | The final concentration of DMSO in the aqueous solution is too low, or the this compound concentration is too high. | Ensure the final DMSO concentration is sufficient to maintain solubility. The final this compound concentration in a 1:2 DMSO:PBS solution should not exceed approximately 0.3 mg/mL.[1] |
| Visible discoloration or cloudiness in the stock solution. | This could indicate contamination or degradation of the compound. | Discard the solution and prepare a fresh stock solution from solid this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [1] |
| Dimethylformamide | 30 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL | [1] |
| Methanol | Very soluble | [8] |
| Ethanol | Soluble | [8] |
| Water | Insoluble | [8] |
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability | Reference |
| Crystalline Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -20°C | 1 year | [2] |
| Stock Solution | DMSO | -80°C | 2 years | [2] |
| Aqueous Solution | Aqueous Buffer | N/A | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC
Objective: To assess the stability of a this compound stock solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound stock solution
-
HPLC system with UV detector
-
C18 column (e.g., Phenomenex C18, 250x4.6mm, 5µm)[9]
-
Mobile phase: Acetonitrile and water (e.g., 35:65 v/v), pH adjusted to 3 with orthophosphoric acid[9]
-
HPLC-grade solvents
Procedure:
-
Initial Analysis (Time 0):
-
Dilute the freshly prepared this compound stock solution to a known concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Run the analysis using a suitable method (e.g., flow rate of 1 mL/min, detection at 254 nm).[9]
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, 12 months), remove an aliquot of the stock solution.
-
Prepare a diluted sample in the same manner as the initial analysis.
-
Inject the sample and run the HPLC analysis under the same conditions.
-
Record the peak area and retention time.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in peak area may indicate degradation.
-
Monitor for the appearance of new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and stability testing.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxidative stress-induced degradation of this compound: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of Forced Degradation Behaviour of this compound Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ACG Publications - Development and application of RP–HPLC method for estimation and evaluation of stability of this compound in ophthalmic formulation [acgpubs.org]
Technical Support Center: Troubleshooting Off-Target Effects of Brinzolamide in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Brinzolamide in cellular assays. The following information is intended to help troubleshoot unexpected experimental outcomes and ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[1] Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA-II is the primary mechanism by which this compound exerts its therapeutic effect in reducing intraocular pressure in glaucoma treatment.[1]
Q2: Beyond carbonic anhydrase inhibition, what are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is its influence on intracellular calcium signaling. Studies have shown that this compound can suppress the release of calcium from intracellular stores, which can lead to vasodilation and increased ocular blood flow.[2] This effect is independent of its carbonic anhydrase inhibitory activity.
Q3: Can this compound affect cell viability in my experiments?
Yes, this compound can exhibit cytotoxic effects at higher concentrations. The susceptibility to this compound-induced cytotoxicity can vary between cell types. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay conditions.
Q4: I am observing unexpected changes in cell signaling in my experiment. Could this compound be the cause?
If your assay involves pathways sensitive to changes in intracellular calcium concentrations, the off-target effects of this compound could be a contributing factor. Additionally, while direct, significant interference with other major signaling pathways like cAMP/PKA has not been extensively reported in non-ocular contexts, the interplay between ion transport, pH, and cellular signaling means that indirect effects cannot be entirely ruled out.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Symptoms:
-
A decrease in cell viability in assays like MTT, MTS, or neutral red uptake.
-
Reduced cell proliferation rates observed through cell counting or BrdU incorporation assays.[3]
-
Increased apoptosis detected by assays such as caspase activation or TUNEL staining.[3]
Possible Cause: this compound may be cytotoxic at the concentration used in your experiment.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration Range:
-
Perform a dose-response curve with this compound on your specific cell line.
-
Use a range of concentrations, starting from below the expected efficacious concentration for CA inhibition up to higher concentrations.
-
Measure cell viability at different time points (e.g., 24, 48, 72 hours) to assess both acute and long-term toxicity.
-
-
Select an Appropriate Working Concentration:
-
Based on the dose-response data, choose a working concentration that effectively inhibits carbonic anhydrase (if that is the intended on-target effect) without significantly impacting cell viability.
-
-
Include Proper Controls:
-
Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the experimental wells.
-
If possible, use a structurally related but inactive compound as a negative control to rule out non-specific effects of the chemical scaffold.
-
Quantitative Data Summary: this compound Cytotoxicity
| Cell Line | Assay | Concentration | Exposure Time | Effect | Citation |
| Human Corneal Epithelial Cells | Cell Counting | 1:10 dilution of commercial product | 15 minutes | Rapid cytotoxicity | [3] |
| Human Corneal Epithelial Cells | BrdU Incorporation | 1:100 dilution of commercial product | 24 hours | Reduced cell proliferation | [3] |
| Human Retinal Pigment Epithelial (RPE) Cells | MTT Assay | 0.1% and 0.5% (v/v) | 1 hour | Non-toxic | [4] |
| Human Retinal Pigment Epithelial (RPE) Cells | MTT Assay | 1% (v/v) | 1 hour | Cytotoxic | [4] |
Issue 2: Unexplained Effects on Calcium-Dependent Signaling Pathways
Symptoms:
-
Alterations in intracellular calcium levels measured by fluorescent indicators (e.g., Fura-2, Fluo-4).
-
Changes in the activity of calcium-dependent enzymes (e.g., calmodulin, calcineurin).
-
Unexpected activation or inhibition of signaling pathways known to be regulated by calcium.
Possible Cause: this compound is known to suppress intracellular calcium release.[2]
Troubleshooting Steps:
-
Confirm Calcium-Related Off-Target Effect:
-
Measure intracellular calcium concentration in your cell line in the presence and absence of this compound.
-
Stimulate cells with an agonist known to induce calcium release from intracellular stores (e.g., thapsigargin) and observe if this compound alters this response.
-
-
Control for Carbonic Anhydrase-Independent Effects:
-
Use a different, structurally unrelated carbonic anhydrase inhibitor that is not known to affect calcium signaling as a comparative control.
-
If available, use a cell line with a knockout of the specific carbonic anhydrase isoform you are studying to see if the observed effect persists.
-
-
Experimental Workflow for Differentiating On- and Off-Target Effects:
Workflow for dissecting on- and off-target effects.
Issue 3: Potential Interference with Assay Readouts
Symptoms:
-
High background or quenching of signal in fluorescence-based assays.
-
Inhibition or enhancement of signal in luciferase or other enzyme-based reporter assays.
Possible Cause: Like many small molecules, this compound has the potential to interfere with assay detection methods.
Troubleshooting Steps:
-
Test for Direct Assay Interference:
-
Run the assay in a cell-free system (if possible) with all assay components and this compound to see if it directly affects the readout.
-
For fluorescence assays, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore.
-
For enzyme-based assays, incubate the purified enzyme with its substrate and this compound to check for direct inhibition or activation.
-
-
Use Orthogonal Assays:
-
Confirm your findings using a different assay that relies on an alternative detection method. For example, if you observe an effect on cell viability with a fluorescence-based assay, validate it with a luminescence-based or colorimetric assay.
-
-
Consult Assay Guidance Manuals:
-
Refer to comprehensive resources on assay interference for detailed protocols on how to identify and mitigate these effects.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
Objective: To determine the concentration range at which this compound is cytotoxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), vehicle control, and untreated cells (positive control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing this compound's Effect on Intracellular Calcium
Objective: To determine if this compound alters intracellular calcium mobilization in your cell line.
Materials:
-
Your cell line of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
A known agonist for calcium release in your cell line (e.g., thapsigargin, ATP)
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Cell Seeding: Seed cells on a black-walled, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy).
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and add fresh buffer. Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
This compound Treatment: Add this compound at the desired concentration and continue to measure the fluorescence to see if it has a direct effect on basal calcium levels.
-
Agonist Stimulation: After a period of incubation with this compound, add the calcium-releasing agonist and continue to record the fluorescence.
-
Control Wells: Include wells with vehicle control (to which the agonist is also added) to compare the calcium response with and without this compound.
-
Data Analysis: Analyze the change in fluorescence intensity over time. Compare the peak fluorescence and the area under the curve of the calcium transient in this compound-treated cells versus control cells. A diminished response in the presence of this compound would suggest an inhibitory effect on intracellular calcium release.
Signaling Pathway and Workflow Diagrams
On- and off-target signaling pathways of this compound.
Troubleshooting workflow for this compound assays.
References
- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ocular irritation of Brinzolamide formulations in animal models
This guide provides troubleshooting advice and frequently asked questions for researchers working with Brinzolamide formulations in animal models, focusing on minimizing ocular irritation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ocular irritation with this compound formulations?
A1: Ocular irritation from this compound formulations is a known side effect and can stem from several factors. The commercial suspension, Azopt®, is associated with blurred vision, pain, stinging, and burning.[1] Key contributing factors include:
-
Poor Aqueous Solubility: this compound's low water solubility often necessitates its formulation as a suspension.[2] The presence of drug particles can cause foreign body sensation and mechanical irritation.[3]
-
Formulation pH: Ophthalmic preparations with a pH outside the comfortable physiological range (typically 7.4) can cause stinging and burning upon instillation.[1][4][5]
-
Excipients and Preservatives: Preservatives like benzalkonium chloride (BAK), commonly used in ophthalmic products, are known to cause eye irritation, punctate keratopathy, and may discolor soft contact lenses.[6] Other formulation components, such as surfactants and co-surfactants, can also cause irritation, especially at high concentrations.[7]
-
Osmolality: Formulations that are not isotonic with tear fluid can lead to discomfort.
Q2: How can I modify my this compound formulation to reduce ocular irritation?
A2: Several strategies can be employed to improve the ocular tolerability of this compound:
-
Nanotechnology: Reducing the particle size to the nano-range can significantly improve formulation characteristics. Nanocrystal suspensions and nanoemulsions have shown reduced irritation compared to conventional micro-sized suspensions.[1][2][8] This is partly due to increased solubility and reduced mechanical friction.[2][8]
-
Novel Drug Delivery Systems: Advanced systems like liquid crystalline nanoparticles[1], microemulsions[4][9][10], and in situ gel nanoemulsions[7] have been developed. These formulations can enhance drug solubility, improve bioavailability, and provide a soothing effect, thereby reducing irritation.
-
pH and Osmolality Adjustment: Ensure the formulation's pH is close to physiological pH (~7.4) and the osmolality is around 280-300 mOsm/kg to match the tear film.[1][11]
-
Careful Excipient Selection: Use the lowest effective concentration of surfactants and preservatives. Consider less toxic alternatives to BAK where possible. Studies have identified excipients like Transcutol P, Cremophor RH40, and Triacetin as being relatively safe for ocular use.[12]
Q3: What are the standard animal models for evaluating ocular irritation?
A3: The most common and historically accepted animal model for ocular irritation studies is the albino rabbit .[7][13] Rabbits are chosen due to their large eye surface area, clear and rapid reaction to external substances, and high sensitivity compared to the human eye.[7] The New Zealand albino rabbit is frequently specified in protocols.[7][14]
Q4: Are there alternatives to the traditional Draize test in rabbits?
A4: Yes, due to ethical concerns and the subjectivity of the Draize test, several alternative methods are used to predict ocular irritation.[15] These include:
-
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM): An ex vivo method that assesses the irritant effect of a substance on the blood vessels of a chicken embryo's chorioallantoic membrane.[7][12][16] It is considered a borderline test between in vivo and in vitro methods.[7]
-
Bovine Corneal Opacity and Permeability (BCOP) Test: An ex vivo test using corneas from cattle eyes obtained from slaughterhouses. It measures changes in corneal opacity and permeability to predict irritation potential.[12][16]
-
EpiOcular™ Eye Irritation Test: An in vitro method using a reconstructed human corneal epithelial model to assess cytotoxicity as a measure of irritation.[9]
-
Isolated Rabbit Eye (IRE) Test: An ex vivo method similar to the BCOP test but using rabbit eyes.[15][16]
Troubleshooting Guide
Problem: I am observing significant signs of irritation (redness, swelling, discharge) in my animal models shortly after instilling my this compound formulation.
| Potential Cause | Troubleshooting Step |
| Non-physiological pH | Measure the pH of your formulation. Adjust it to be within a comfortable range for the eye (e.g., 6.4 - 7.8).[1] |
| Hyper/Hypo-tonicity | Measure the osmolality. Adjust it to be isotonic with tear fluid (approx. 300 mOsm/kg) using an appropriate agent like glycerol or sodium chloride.[1] |
| Irritating Preservative/Excipient | Review the concentration of preservatives (e.g., benzalkonium chloride) and surfactants.[6] Consider reducing the concentration or substituting with a less irritating alternative identified in safety studies.[12] |
| Large Drug Particles | Characterize the particle size of your suspension. If particles are large, they can cause mechanical irritation.[3] Consider wet milling or other nanotechnology approaches to reduce particle size.[2][17] |
| Contamination | Ensure your formulation is sterile. Bacterial contamination can cause severe ocular inflammatory responses. |
Data on Ocular Irritation of Different this compound Formulations
The following tables summarize quantitative data from various studies, comparing the irritation potential of different this compound formulations.
Table 1: Ocular Irritation Scores (Modified Draize Test) for Novel vs. Commercial Formulations
| Formulation | Animal Model | Irritation Score | Observation | Reference |
| This compound Liquid Crystalline Nanoparticles (LCNPs) | Rabbit | 0 for all metrics except redness (0.33) | Almost no sign of irritation. Scores were lower than the commercial product (Azopt®). | [1] |
| Azopt® (Commercial 1% Suspension) | Rabbit | >0 for redness, corneal opacity, and discharge | Showed higher irritation potential compared to the LCNP formulation. | [1] |
| This compound In Situ Gel Nanoemulsion (NE-1 & NE-2) | Rabbit | 0.33 (Average Total Score) | Considered non-irritant. | [7] |
Table 2: Ex Vivo & In Vitro Irritation Test Results
| Formulation | Test Method | Result/Score | Interpretation | Reference |
| This compound Nanoemulsion (NE6B & NE4C) | HET-CAM | No irritation observed | Safe for ocular use. | [12] |
| This compound Nanoemulsion (NE6B & NE4C) | BCOP | No irritation observed | Safe for ocular use. | [12] |
| This compound Microemulsions (0.2%, 0.5%, 1%) | EpiOcular™ EIT | Not specified | Predicted to have a safe in vivo profile. | [9] |
Experimental Protocols
Modified Draize Ocular Irritation Test
This is a common in vivo method to assess the ocular tolerance of a test formulation.
-
Animal Selection: Use healthy, adult New Zealand albino rabbits weighing between 1.5-2 kg.[7][14] House them in standard, controlled environmental conditions.[7]
-
Formulation Instillation: Instill a single dose of 50 μL of the test formulation into the conjunctival sac of one eye of the rabbit.[1][7] The contralateral eye can serve as a control, receiving physiological saline or a blank formulation.[1][13]
-
Observation and Scoring: Examine the eyes at predetermined time points (e.g., 1, 24, 48, and 72 hours after instillation).[13] Score the ocular reactions based on a standardized scale for:
-
Corneal opacity (Scale: 0-4)
-
Iris hyperemia (congestion) (Scale: 0-4)
-
Conjunctival redness (Scale: 0-3)
-
Conjunctival swelling (chemosis) (Scale: 0-4)
-
Ocular discharge (Scale: 0-3)
-
-
Data Interpretation: The scores are summed to calculate a total irritation score. A higher score indicates greater irritation potential. Formulations with very low scores (e.g., < 1) are generally considered non-irritant.[7]
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay
This ex vivo method provides a rapid screening for irritation potential.
-
Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Create a window in the shell to expose the chorioallantoic membrane (CAM).
-
Formulation Application: Apply a defined volume (e.g., 300 μL) of the test formulation directly onto the CAM.
-
Observation: Observe the CAM for 5 minutes for signs of vascular damage, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (clotting).
-
Scoring: Score the severity of these reactions over time. An irritation score (IS) is calculated based on the time of onset and severity of the observed effects. Formulations that do not cause any of these effects are considered non-irritant.[12]
Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate the logical flow for conducting an ocular irritation study and troubleshooting unexpected results.
Caption: A typical workflow for an in vivo ocular irritation study.
Caption: A decision tree for troubleshooting ocular irritation.
Factors Influencing Ocular Irritation
This diagram shows the key formulation parameters that contribute to ocular comfort or irritation.
Caption: Key formulation factors that influence ocular irritation.
References
- 1. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of therapeutic efficacy of this compound for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound/timolol versus dorzolamide/timolol fixed combinations: A hospital-based, prospective, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 7. Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ocular microemulsion of this compound: Formulation, physicochemical characterization, and in vitro irritation studies based on EpiOcular™ eye irritation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound-loaded nanoemulsions: ex vivo transcorneal permeation, cell viability and ocular irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]
- 14. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical appraisal of alternative irritation models: three decades of testing ophthalmic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound nanocrystal formulations for ophthalmic delivery: reduction of elevated intraocular pressure in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating RP-HPLC Analysis of Brinzolamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a stability-indicating RP-HPLC analysis of Brinzolamide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for this compound analysis?
A1: A common starting point for the RP-HPLC analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The detection wavelength is typically set at 254 nm.[1][2][3][4][5] For example, one validated method uses a Phenomenex C18 column (250x4.6mm, 5µm) with a mobile phase of acetonitrile and water (35:65 v/v) adjusted to pH 3 with orthophosphoric acid, at a flow rate of 1 mL/min.[4][5]
Q2: How can I ensure my method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate this, forced degradation studies must be performed.[1][6][7] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[1][6][7][8][9] The method must be able to separate the this compound peak from all the degradation product peaks, demonstrating specificity.[1]
Q3: What are the critical validation parameters I need to assess according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an RP-HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2][3][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2][3][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Q4: Under which stress conditions is this compound most likely to degrade?
A4: Studies have shown that this compound is particularly susceptible to oxidative degradation.[6][7] One study reported a 21% degradation under oxidative stress using 3% hydrogen peroxide.[6] It has also been shown to degrade under hydrolytic (acidic and basic) conditions.[8][9] Conversely, it is generally stable under solid-state thermal and photolytic stress.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Asymmetry | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of active sites on the stationary phase. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration.4. Use a column with end-capping or add a competing base to the mobile phase. |
| Shifting Retention Times | 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Changes in flow rate.4. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a consistent temperature.3. Check the pump for leaks and ensure it is properly primed.4. Equilibrate the column for a sufficient time before analysis. Consider replacing the column if performance continues to degrade. |
| Poor Resolution Between this compound and Degradation Peaks | 1. Sub-optimal mobile phase composition.2. Inappropriate column chemistry.3. High flow rate. | 1. Modify the organic-to-aqueous ratio in the mobile phase. Experiment with different organic solvents (e.g., methanol instead of acetonitrile).2. Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18).3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent Peak Areas | 1. Air bubbles in the pump or detector.2. Leaks in the system.3. Inconsistent injection volume.4. Sample instability. | 1. Degas the mobile phase and prime the pump.2. Inspect all fittings and connections for leaks.3. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.4. Prepare fresh samples and keep them in a controlled environment. |
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250x4.6mm, 5µm)[1][4][5] | Hemochrom C18 (150mm×4.6 mm, 5µm)[7] | Cosmosil (4.6x250mm, 5µ)[2][3][10] |
| Mobile Phase | Acetonitrile:Water (35:65 v/v), pH 3 with Orthophosphoric Acid[1][4][5] | 1mM Ammonium Formate:Acetonitrile (76:24 v/v)[7] | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (40:60)[2][3] |
| Flow Rate | 1.0 mL/min[1][2][3][4][5] | 1.0 mL/min[7] | 1.0 mL/min[2][3] |
| Detection Wavelength | 254 nm[1][2][3][4][5] | 254 nm[7] | 254 nm[2][3] |
| Retention Time (min) | 4.9[1][4][5] | Not Specified | 6.6167[2][3][10] |
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 5 - 30[1][4][5] | 5 - 100[7] | 100 - 500[2][3][10] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9994[7] | 0.998[2][3][10] |
| LOD (µg/mL) | 0.22[1][4][5] | 0.25[7] | Not Specified |
| LOQ (µg/mL) | 0.67[1][4][5] | 0.75[7] | Not Specified |
| Accuracy (% Recovery) | 98.3 - 101.08[1][4][5] | 99.13 - 100.79[7] | Not Specified |
| Precision (%RSD) | < 2% | Intra-day: 0.13 - 0.67Inter-day: 0.19 - 0.89[7] | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound to establish the stability-indicating nature of the HPLC method.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[1]
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1N HCl) and reflux for a specified period.[1] Neutralize the solution before injection.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of a base solution (e.g., 0.1N NaOH) and reflux for a specified period.[11][12] Neutralize the solution before injection.
-
Oxidative Degradation: Treat a known volume of the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.[6]
-
Thermal Degradation: Subject a solid sample of this compound to dry heat in a hot air oven at a specific temperature (e.g., 70°C) for a defined period.[1] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.[11][12]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method.
-
Evaluation: Examine the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the this compound peak is well-resolved from all degradation peaks.
Visualizations
Caption: Workflow for RP-HPLC Method Validation.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Analytical method development and validation for the determination of this compound by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Development and application of RP–HPLC method for estimation and evaluation of stability of this compound in ophthalmic formulation [acgpubs.org]
- 6. Analytical method development for this compound stability. [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Study of Forced Degradation Behaviour of this compound Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrar.com [ijrar.com]
- 12. ijapbjournal.com [ijapbjournal.com]
Validation & Comparative
Brinzolamide vs. Dorzolamide: A Comparative Analysis of Intraocular Pressure Reduction
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and underlying mechanisms of two leading topical carbonic anhydrase inhibitors.
Brinzolamide and Dorzolamide are two widely prescribed topical carbonic anhydrase inhibitors (CAIs) crucial in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Both drugs function by inhibiting carbonic anhydrase isoenzyme II in the ciliary body, leading to a reduction in aqueous humor production and consequently, a decrease in IOP. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Comparative Efficacy in Intraocular Pressure Reduction
Numerous clinical studies have demonstrated that both this compound 1% and Dorzolamide 2% are effective in lowering IOP. A meta-analysis of 26 trials encompassing 5,583 patients concluded that this compound is as effective as Dorzolamide in reducing IOP when used as an adjunctive therapy to prostaglandin analogs (PGAs) or β-blockers[1]. The weighted mean difference (WMD) in IOP reduction between the two drugs was not statistically significant at various time points throughout the day (9 am, 12 pm, and 4 pm)[1].
As an adjunctive therapy to timolol 0.5%, both this compound 1% and Dorzolamide 2% administered twice daily have shown significant IOP reductions from baseline. One study reported IOP reductions of -3.6 to -5.3 mmHg (-14.2% to -21.9%) for the this compound-timolol combination and -3.6 to -5.1 mmHg (-14.1% to -21.2%) for the Dorzolamide-timolol combination, with the treatments being equivalent in their mean IOP-lowering effect[2][3].
When used as monotherapy, the IOP-lowering effects are also comparable. One study found a 10.1–18.2% decrease in IOP with 1% this compound and a 10.0–18.7% decrease with 2% dorzolamide over two weeks in healthy volunteers[4]. Another study in patients with primary open-angle glaucoma or ocular hypertension reported IOP decreases of 3.8–5.7 mm Hg (14.2–21.8%) with this compound 1% used twice daily[4].
The following table summarizes the quantitative data on IOP reduction from key comparative studies.
| Treatment Regimen | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Study Population | Reference |
| This compound 1% + Timolol 0.5% | -3.6 to -5.3 | -14.2 to -21.9 | Primary Open-Angle Glaucoma or Ocular Hypertension | [2][3] |
| Dorzolamide 2% + Timolol 0.5% | -3.6 to -5.1 | -14.1 to -21.2 | Primary Open-Angle Glaucoma or Ocular Hypertension | [2][3] |
| This compound 1% (monotherapy) | 1.8 to 2.6 | 12.0 to 17.3 | Healthy Volunteers | [4] |
| Dorzolamide 2% (monotherapy) | Not specified in mmHg | 10.0 to 18.7 | Healthy Volunteers | [4] |
| This compound 1% + Latanoprost | 5.2 | 24.6 | Primary Open-Angle Glaucoma or Ocular Hypertension | |
| Dorzolamide 2% + Latanoprost | 3.9 | 19.7 | Glaucoma or Ocular Hypertension |
Comparative Safety and Tolerability Profile
While both drugs are generally well-tolerated, there are notable differences in their side effect profiles, primarily concerning ocular comfort upon instillation.
A consistent finding across multiple studies is that Dorzolamide is associated with a higher incidence of ocular discomfort, such as burning and stinging, compared to this compound[2][3]. This difference is often attributed to the pH of the formulations; Dorzolamide has a pH of approximately 5.6, which is more acidic than the physiological pH of tears, whereas this compound is a suspension with a pH closer to neutral (around 7.5).
Conversely, blurred vision is more frequently reported with this compound, which is formulated as a suspension[1][4]. The suspended particles can temporarily interfere with vision immediately after instillation. Taste abnormality is another adverse event associated with both medications[1].
The table below provides a summary of the incidence of common adverse events.
| Adverse Event | This compound 1% | Dorzolamide 2% | Reference |
| Ocular Discomfort (Burning/Stinging) | Lower Incidence (e.g., 1.7% with Timolol) | Higher Incidence (e.g., 13.1% with Timolol) | [2][3] |
| Blurred Vision | More Frequent | Less Frequent | [1][4] |
| Taste Abnormality | Reported | Reported | [1] |
| Ocular Pain | Less Frequent | More Frequent (statistically significant in one study) | [4] |
| Foreign Body Sensation | Reported | Not a primary reported difference | [4] |
| Conjunctival Hyperemia | No significant difference compared to Dorzolamide | No significant difference compared to this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical findings. Below are outlines of key experimental protocols used in the comparative analysis of this compound and Dorzolamide.
Measurement of Intraocular Pressure: Goldmann Applanation Tonometry
Goldmann applanation tonometry is the gold standard for measuring IOP in clinical trials.
-
Patient Preparation: The patient is seated at the slit lamp, and the chin and forehead are positioned correctly. A drop of a topical anesthetic (e.g., proparacaine hydrochloride) combined with fluorescein dye is instilled into the lower cul-de-sac of each eye.
-
Tonometer Calibration and Setup: The Goldmann tonometer is calibrated daily according to the manufacturer's instructions. The tonometer prism is disinfected and mounted on the tonometer head. The measuring drum is set to approximately 10 mmHg.
-
Applanation Procedure: Using a cobalt blue filter, the slit-lamp beam is directed onto the tonometer prism. The joystick is used to gently bring the prism into contact with the central cornea.
-
Reading and Interpretation: The operator observes two fluorescent semicircles (mires). The measuring drum is adjusted until the inner edges of the two mires just touch. The reading on the drum, multiplied by 10, gives the IOP in mmHg. The procedure is typically repeated three times to obtain an average reading.
Assessment of Aqueous Humor Dynamics: Fluorophotometry
Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.
-
Dye Administration: A sterile solution of sodium fluorescein (e.g., 2%) is topically applied to the cornea. To achieve a steady state, the dye is often administered several hours before the measurements begin.
-
Fluorophotometer Setup: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea. The instrument is calibrated using standard fluorescein solutions.
-
Data Acquisition: The patient is positioned at the fluorophotometer, and scans of the anterior segment are taken at regular intervals (e.g., every 30-60 minutes) over a period of several hours.
-
Calculation of Aqueous Flow: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min). This calculation often involves a mathematical model that accounts for the volume of the anterior chamber and the diffusion of fluorescein from the cornea.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibitors
Caption: Mechanism of action of this compound and Dorzolamide.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical experimental workflow for a comparative clinical trial.
References
In-vitro comparison of the corneal permeability of Brinzolamide and Dorzolamide
In the landscape of ophthalmic therapeutics for glaucoma management, both Brinzolamide and Dorzolamide stand as established carbonic anhydrase inhibitors. Their efficacy is intrinsically linked to their ability to penetrate the cornea and reach the ciliary body. This guide offers a detailed in-vitro comparison of the corneal permeability of these two widely used drugs, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Physicochemical and Permeability Parameters
The ability of a topical ophthalmic drug to traverse the corneal barrier is largely dictated by its physicochemical properties. A delicate balance between lipophilicity and aqueous solubility is crucial for effective corneal absorption. The following table summarizes key parameters for this compound and Dorzolamide.
| Parameter | This compound | Dorzolamide | Reference |
| Molecular Weight (Da) | 383 | 324 | [1] |
| Log D (pH 7.4) | 6.6 | 1.72 | [1] |
| Aqueous Solubility (pH 7.4) | 0.05% | 0.67% | [1] |
| Apparent Permeability Coefficient (Papp) (cm/s) | 0.20 x 10⁻⁶ | 1.5 x 10⁻⁶ | [1] |
| Normalized Papp (cm/s) | 4.0 x 10⁻⁶ | 1.5 x 10⁻⁶ | [1] |
Note: The normalized apparent permeability for this compound is calculated based on its soluble concentration.
The data reveals that Dorzolamide, with its lower lipophilicity and higher aqueous solubility, exhibits a 7.5-fold higher apparent in-vitro permeability across the excised rabbit cornea compared to the highly lipophilic this compound[1]. However, when permeability is normalized for its soluble concentration, this compound shows a 2.66-fold higher permeability than Dorzolamide[1]. This highlights the critical interplay between a drug's formulation and its intrinsic chemical properties in determining its corneal penetration.
Experimental Protocol: In-Vitro Corneal Permeability Assessment
The following protocol outlines a standard methodology for comparing the in-vitro corneal permeability of this compound and Dorzolamide using excised rabbit corneas.
1. Materials and Reagents:
-
Freshly enucleated rabbit eyes
-
This compound and Dorzolamide analytical standards
-
Balanced Salt Solution (BSS) or Dulbecco's Phosphate Buffered Saline (DPBS)
-
Vertical Franz-type diffusion cells
-
Corneal mounting apparatus
-
Water bath with temperature control
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical grade solvents and reagents
2. Corneal Tissue Preparation:
-
Rabbit eyes are obtained fresh and immediately transported to the laboratory in a container with moistened gauze.
-
The cornea, along with a 1-2 mm scleral rim, is carefully excised from the globe.
-
The isolated cornea is gently rinsed with BSS to remove any adhering iris or ciliary body tissue.
3. Diffusion Cell Setup:
-
The excised cornea is mounted between the donor and receptor chambers of a Franz-type diffusion cell, with the epithelial side facing the donor chamber.
-
The receptor chamber is filled with a known volume of pre-warmed (34°C) BSS, and magnetic stirring is initiated to ensure uniform mixing.
-
The entire setup is maintained at 34°C using a circulating water bath to mimic physiological conditions.
4. Permeability Experiment:
-
A known concentration of either this compound or Dorzolamide solution (prepared in BSS) is added to the donor chamber.
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 150, 180, 210, and 240 minutes), aliquots are withdrawn from the receptor chamber.
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed BSS to maintain sink conditions.
-
A sample is also taken from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and stability.
5. Sample Analysis:
-
The concentration of this compound or Dorzolamide in the collected samples is quantified using a validated HPLC or LC-MS/MS method. A simple liquid-liquid extraction may be employed for sample preparation if necessary[1].
6. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = Jss / C₀
Where:
-
Jss is the steady-state flux (μg/cm²/s)
-
C₀ is the initial drug concentration in the donor chamber (μg/cm³)
-
Experimental Workflow
The following diagram illustrates the key steps in the in-vitro corneal permeability assessment.
This comprehensive guide provides a framework for the in-vitro comparison of this compound and Dorzolamide corneal permeability. The presented data and methodologies offer a foundation for further research and development in the field of ophthalmic drug delivery.
References
Validating the specificity of Brinzolamide for carbonic anhydrase II over other isoforms
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Brinzolamide's inhibitory activity against its primary target, carbonic anhydrase II (CA-II), versus other key isoforms. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound is a highly specific inhibitor of carbonic anhydrase, an enzyme crucial in various physiological processes. Its primary therapeutic application is in the treatment of glaucoma, where it effectively reduces intraocular pressure by inhibiting CA-II in the ciliary body of the eye, thereby decreasing aqueous humor secretion. The specificity of this compound for CA-II over other isoforms is a key factor in its favorable safety and efficacy profile.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against several key human carbonic anhydrase (hCA) isoforms has been quantified using in vitro enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition.
| Carbonic Anhydrase Isoform | This compound Inhibition Constant (Ki) in nM |
| hCA-I | 30,000 |
| hCA-II | 3 |
| hCA-IV | 57 |
| hCA-IX | 44 |
| hCA-XII | 5 |
Note: Data compiled from multiple scientific sources. Ki values can vary slightly depending on experimental conditions.
As the data clearly indicates, this compound exhibits a profound selectivity for hCA-II, with a Ki value in the low nanomolar range. Its inhibitory activity against hCA-I is significantly weaker, demonstrating a selectivity of approximately 10,000-fold for CA-II over CA-I. While it shows notable inhibition of hCA-XII and hCA-IX, and to a lesser extent hCA-IV, its highest affinity remains with the therapeutic target, CA-II.
Experimental Protocols
The determination of this compound's inhibition constants against various carbonic anhydrase isoforms is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzyme's catalytic activity on its natural substrate, carbon dioxide.
Determination of Inhibition Constant (Ki) using Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the ability of carbonic anhydrase to catalyze the hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye. The initial rate of the catalyzed reaction is measured in the presence of varying concentrations of the inhibitor (this compound).
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA-I, hCA-II, hCA-IV, hCA-IX, hCA-XII)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The enzyme solution is also prepared in the same buffer.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength. The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
IC₅₀ Determination: The initial rates are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Ki Calculation using the Cheng-Prusoff Equation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC₅₀ / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (CO₂).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate. The Km value for each isoform with CO₂ must be determined in separate experiments.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the Ki of this compound.
Caption: Role of CA-II in aqueous humor secretion and the inhibitory action of this compound.
Caption: Comparative affinity of this compound for different carbonic anhydrase isoforms.
Conclusion
The presented data unequivocally demonstrates the high specificity of this compound for carbonic anhydrase II. This selectivity is crucial for its therapeutic efficacy in glaucoma, as it preferentially targets the key enzyme responsible for aqueous humor production in the eye. The significantly lower affinity for other isoforms, particularly the ubiquitous CA-I, minimizes the potential for off-target effects, contributing to a favorable safety profile. The detailed experimental protocol and illustrative diagrams provide a comprehensive resource for researchers in the field of ophthalmology and drug development.
Brinzolamide's Ocular Hypotensive Efficacy: A Cross-Study Comparison in Animal Models
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of a glaucoma therapeutic is paramount. This guide provides an objective comparison of Brinzolamide's performance in various animal models, supported by experimental data and detailed methodologies.
This compound, a potent carbonic anhydrase inhibitor, is a widely used topical medication for lowering intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[2][3] This enzymatic blockade reduces the formation of bicarbonate ions, which in turn decreases the osmotic gradient and suppresses the secretion of aqueous humor, ultimately leading to a reduction in IOP.[3] The efficacy of this compound has been extensively evaluated in a variety of animal models, each offering unique insights into its therapeutic potential.
Quantitative Efficacy of this compound Across Species
The IOP-lowering effect of this compound has been demonstrated in several animal models, with the magnitude of the effect varying depending on the species, the model of ocular hypertension, and the experimental protocol. The following tables summarize the key quantitative findings from various preclinical studies.
| Animal Model | Glaucoma Induction Method | This compound Concentration | Dosing Regimen | Maximum IOP Reduction | Reference |
| Rabbit | Normotensive | 1% | Single dose | 5.2 mmHg | [4] |
| Water Loading-Induced Ocular Hypertension | 1% | Single dose | 5.0 mmHg | [4] | |
| Normotensive | 1% | Twice daily | 2.5 ± 1.9 mmHg | [5] | |
| Monkey (Cynomolgus) | Laser-Induced Ocular Hypertension | 1% | Twice daily for 1 day | 7.3 ± 8.8 mmHg | [5][6] |
| Dog (Healthy) | Not Applicable (Normotensive) | 1% | Three times daily for 4 days | 1.42 mmHg (8.47%) | [7] |
| Cat (Healthy) | Not Applicable (Normotensive) | 1% | Three times daily for 5 days | 1.9 mmHg (14%) | [8] |
| Guinea Pig (Healthy) | Not Applicable (Normotensive) | 1% | Single dose | 2.0 ± 2.29 mmHg | [9] |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the efficacy data. Below are the detailed methodologies for the key experiments cited in this guide.
Rabbit Models
-
Normotensive and Water Loading-Induced Ocular Hypertension Model:
-
Animals: Female New Zealand white rabbits.
-
Drug Administration: A single 30 µL drop of 1% this compound ophthalmic suspension was administered topically to one eye.
-
Ocular Hypertension Induction (Water Loading): Ocular hypertension was induced by the oral administration of 60 mL/kg of tap water.
-
IOP Measurement: IOP was measured at baseline and at various time points post-instillation using a tonometer.[4]
-
-
Normotensive Rabbit Model:
-
Animals: Healthy rabbits.
-
Drug Administration: One eye of each rabbit received a similar treatment of 1% this compound.
-
IOP Measurement: Intraocular pressures were measured by pneumatonometry before and after treatment. Aqueous flow was determined by fluorophotometry. Outflow facility was determined by two-level constant pressure infusion, and uveoscleral outflow was measured by an intracameral tracer technique.[5]
-
Monkey Model
-
Laser-Induced Ocular Hypertension Model:
-
Animals: Cynomolgus monkeys (Macaca fascicularis).
-
Glaucoma Induction: Unilateral ocular hypertension was induced by treating the trabecular meshwork with laser burns.
-
Drug Administration: Three twice-daily drops of 1% this compound were administered to both eyes.
-
IOP Measurement: Intraocular pressures were measured by pneumatonometry. Aqueous flow and outflow facility were determined by fluorophotometry, and uveoscleral outflow was calculated.[5][6]
-
Dog Model
-
Healthy Dog Model:
-
Animals: Twelve healthy dogs aged 1-5 years.
-
Drug Administration: One drop of 1% this compound was administered to one eye three times daily (08:30, 14:30, and 20:30) for four consecutive days. The contralateral eye received sterile saline solution.
-
IOP Measurement: IOP was measured by applanation tonometry at five time points throughout the day.[7]
-
Cat Model
-
Healthy Cat Model:
-
Animals: Ten adult, healthy domestic short-haired cats.
-
Drug Administration: One eye was treated with 1% this compound eye drops three times a day (at 7:30, 15:30, and 23:30) for five days. The contralateral eye received an artificial tear drop.
-
IOP Measurement: Intraocular pressure was measured every three hours over the 42-day study period.[8]
-
Guinea Pig Model
-
Healthy Guinea Pig Model:
-
Animals: Twenty-four 12-week-old guinea pigs.
-
Drug Administration: A single 50 µL drop of 1% this compound was administered to one eye.
-
IOP Measurement: IOP was measured at baseline and at multiple time points over 24 hours using rebound tonometry.[9]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in an animal model.
Caption: Signaling pathway of this compound in reducing intraocular pressure.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Concluding Remarks
The preclinical data robustly support the efficacy of this compound in lowering IOP across a range of animal models. The rabbit and monkey models, in particular, have been instrumental in elucidating its mechanism of action on aqueous humor dynamics. While the magnitude of IOP reduction varies, this can be attributed to interspecies differences in ocular physiology and the specific experimental designs employed. For drug development professionals, these findings underscore the importance of selecting the appropriate animal model to address specific research questions and predict clinical outcomes. Further research focusing on dose-response relationships and long-term efficacy in chronic glaucoma models will continue to refine our understanding of this compound's therapeutic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 1% this compound eye drops on the intraocular pressure, pupil diameter and heart rate in healthy cats. [studenttheses.uu.nl]
- 9. Intraocular pressure with rebound tonometry and effects of topical intraocular pressure reducing medications in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Brinzolamide Delivery: A Head-to-Head Comparison of Nanoparticle and Microemulsion Formulations
For drug development professionals, researchers, and scientists, the choice of a drug delivery system is paramount to optimizing therapeutic efficacy, particularly in ophthalmology where physiological barriers present significant challenges. Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in glaucoma patients, is a poorly water-soluble drug, making its formulation a critical factor for effective treatment.[1][2] This guide provides an objective, data-driven comparison of two advanced formulation strategies for this compound: nanoparticles and microemulsions. While direct comparative studies are limited, this guide synthesizes available data from multiple sources to offer a comprehensive overview of their respective performance characteristics.
Performance Data at a Glance
The following tables summarize key quantitative data from various studies on this compound nanoparticle and microemulsion formulations. It is important to note that these results are compiled from different studies with varying experimental conditions and are compared against the commercial 1% this compound suspension, Azopt®, where available.
Physicochemical Properties
| Formulation Type | Mean Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) / Drug Loading (%) | Reference |
| Nanoparticles | |||||
| PLGA Nanoparticles | 156.7 | - | - | - | [3] |
| Core-Shell (Brz-PS-PLGA) | 571 ± 27.02 | - | -27.45 ± 2.98 | 88.13 ± 6.43% | [4] |
| Nanocrystals (BRI-NPs) | 135 ± 4 | - | - | - | [5] |
| Microemulsions | |||||
| BZD-μE | ~50 | Monomodal | - | 1.0 - 2.0 wt% | [6] |
| Nanoemulsion (NE) | < 40 | - | - | 0.4 wt% | |
| Nanoemulsion (NE) | < 220 | - | - | - | [7] |
In Vitro Drug Release
| Formulation Type | Key Release Characteristics | Comparison to Control | Reference |
| Nanoparticles | |||
| Liquid Crystalline NPs | 55.41% released at 1h; 72.32% at 2h | Slower, more prolonged release than Azopt® (80.31% at 1h) | [1] |
| PLGA Nanoparticles | Biphasic: ~54% burst release in 3h, 85% at 24h, 99% at 65h | Sustained release profile | [8][9] |
| Core-Shell (Brz-PS-PLGA) | Sustained release pattern in simulated tear fluid | - | [4] |
| Microemulsions | |||
| BZD-μE | >99% released within 10 hours | Enhanced and persistent release | [6] |
| Nanoemulsions (NEs) | All developed formulations exhibited a sustained release pattern | Slower release compared to Azopt® | [10] |
In Vivo Performance (IOP Reduction)
| Formulation Type | Maximum IOP Reduction (%) | Time to Max Reduction (hours) | Area Under the Curve (AUC) | Comparison to Control (Azopt®) | Reference |
| Nanoparticles | |||||
| Liquid Crystalline NPs | 47.67% | 2 | 283.48 ± 8.52 (AUC₀₋₈h) | Stronger and more prolonged effect (Azopt®: 33.75% max reduction, AUC 152.11 ± 10.08) | [1] |
| Core-Shell (Brz-PS-PLGA) | Significantly reduced IOP | - | - | More effective than free this compound and non-coated nanoparticles | [4] |
| Nanocrystals (Tyl@BRI-NPs) | - | - | 2.60-fold higher AUC₀₋₉₀min in aqueous humor | Stronger IOP-reducing effect than the commercial product | [5] |
| Nanoemulsions | |||||
| Nanoemulsion (0.4% BZ) | Similar or better pharmacodynamic effect | - | - | Comparable efficacy at a lower drug concentration (Azopt® is 1% BZ) | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future studies. The following sections outline the typical experimental protocols for preparing and evaluating these this compound formulations.
Preparation of this compound Nanoparticles
1. Emulsion-Solvent Evaporation Method (for PLGA Nanoparticles):
-
Organic Phase Preparation: this compound (10–30 mg) and Poly Lactic-Co-Glycolic Acid (PLGA) (100–200 mg) are dissolved in an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Aqueous Phase Preparation: A surfactant solution (e.g., polyvinyl alcohol (PVA) or Pluronic F-68) is prepared in water.[8]
-
Emulsification: The organic phase is added dropwise to the aqueous phase under high-speed vortexing or homogenization to form an oil-in-water (O/W) emulsion.[8][9]
-
Solvent Evaporation: The organic solvent is removed by evaporation, leading to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: The nanoparticles are then collected by centrifugation, washed, and lyophilized for storage.
2. Modified Emulsification Method (for Liquid Crystalline Nanoparticles):
-
Oil Phase Preparation: Glyceryl monooleate (GMO) and Poloxamer 407 (e.g., in a 9:1 w/w ratio) are heated to 70°C.[1]
-
Drug Incorporation: this compound (e.g., 0.5%) is added to the molten GMO/Poloxamer mixture and solubilized.[1]
-
Emulsification: The oil phase is added dropwise into an aqueous phase and emulsified using a high-shear dispersing emulsifier (e.g., at 10,000 rpm for 5 minutes).[1]
Preparation of this compound Microemulsions
1. Titration Method / Spontaneous Emulsification:
-
Component Selection: An oil phase (e.g., isopropyl myristate), a surfactant (e.g., Tween 80, Tween 20), and a co-surfactant (e.g., 2-propanol, Transcutol P) are selected based on drug solubility and their ability to form a stable microemulsion.[6][10][11]
-
Phase Diagram Construction: Pseudo-ternary phase diagrams are often constructed to identify the concentration ranges of oil, surfactant/co-surfactant mix (Sₘᵢₓ), and water that result in a stable microemulsion region.[3]
-
Formulation: The oil, surfactant, and co-surfactant are mixed.[10] this compound is then incorporated into this mixture.[10]
-
Microemulsion Formation: The aqueous phase (water) is added dropwise to the organic mixture under continuous stirring until a transparent and stable oil-in-water (O/W) microemulsion forms spontaneously.[10][11]
Key Evaluation Experiments
1. In Vitro Drug Release Study:
-
Apparatus: A dialysis membrane method is commonly used.[1][2][10]
-
Procedure: A known amount of the this compound formulation (nanoparticle suspension or microemulsion) is placed inside a cellulose dialysis bag (with a specific molecular weight cut-off, e.g., 12,400 Da).[10]
-
Release Medium: The bag is suspended in a release medium, typically simulated tear fluid (pH 7.4), maintained at a temperature simulating the eye's surface (e.g., 34 ± 0.5°C).[6][7][10]
-
Sampling: Aliquots of the release medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain sink conditions.[11]
-
Analysis: The concentration of this compound in the samples is quantified using a suitable analytical method like HPLC.
2. In Vivo Intraocular Pressure (IOP) Measurement:
-
Animal Model: Normotensive or hypertensive albino rabbits are typically used.[1][4]
-
Procedure: A baseline IOP is measured using a tonometer. Fifty microliters of the test formulation are instilled into the lower cul-de-sac of one eye, while the contralateral eye receives a control (e.g., physiological saline or the commercial formulation).[1]
-
Measurement: IOP is measured at regular intervals (e.g., every hour) post-instillation.[1]
-
Data Analysis: The percentage decrease in IOP is calculated relative to the control eye. Pharmacodynamic parameters such as the maximum percentage decrease in IOP (Eₘₐₓ) and the area under the IOP reduction-time curve (AUC) are determined to assess the efficacy and duration of action.[1]
Visualized Workflows and Pathways
Caption: Workflow for this compound Nanoparticle Formulation.
Caption: Workflow for this compound Microemulsion Formulation.
Caption: Workflow for In Vivo Intraocular Pressure (IOP) Study.
Concluding Remarks
Both nanoparticle and microemulsion formulations demonstrate significant advantages over conventional aqueous suspensions of this compound.
-
Nanoparticles , particularly liquid crystalline and nanocrystal formulations, show a strong potential for providing sustained drug release and achieving a more potent and prolonged reduction in intraocular pressure compared to the commercial standard.[1] The improved corneal permeability is a key factor, potentially allowing for reduced dosing frequency and enhanced patient compliance.[1][5]
-
Microemulsions and nanoemulsions excel in their ability to solubilize this compound, forming small, uniform droplets that can enhance drug absorption.[6][11] Studies show they can achieve therapeutic efficacy comparable to the commercial product but at a lower drug concentration, which could reduce potential side effects.[10]
The optimal choice between these advanced formulations will depend on the specific therapeutic goals, such as maximizing the duration of action, minimizing drug concentration, or optimizing manufacturing scalability. The data presented in this guide serves as a foundational resource for researchers and developers to make informed decisions in the pursuit of more effective treatments for glaucoma.
References
- 1. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular microemulsion of this compound: Formulation, physicochemical characterization, and in vitro irritation studies based on EpiOcular™ eye irritation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound loaded core-shell nanoparticles for enhanced coronial penetration in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of therapeutic efficacy of this compound for Glaucoma by nanocrystallization and tyloxapol addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Formulation and evaluation of ophthalmic microemulsion for enhanced topical administration of this compound [frontiersin.org]
Validating Bioanalytical Methods for Brinzolamide in Rabbit Aqueous Humor: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for validating the measurement of Brinzolamide in rabbit aqueous humor, a critical step in ophthalmic drug development.
This document outlines key performance data from various methodologies, presents detailed experimental protocols, and offers a visual representation of a typical analytical workflow. The information herein is designed to assist in the selection and implementation of a robust and reliable bioanalytical method tailored to specific research needs.
Comparative Performance of Bioanalytical Methods
The selection of an appropriate bioanalytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and the practical considerations of sample throughput and cost. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the quantification of this compound.
| Method | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | This compound | Rabbit Aqueous Humor | 5.00 - 1000 | 5.00 | Not explicitly stated | Not explicitly stated | [1] |
| UPLC-MS/MS | This compound | Human Urine | LOQ - 500 | 0.07 - 1.16 | Within ±15% of nominal | <15% | [2] |
| LC-QTOF-MS/MS | This compound | Dried Blood Spots | 500 - 20,000 | 500 | 92.2 - 111 | <14% | [3] |
| HPLC-UV | This compound | Ophthalmic Formulation | 5,000 - 30,000 | 670 | 98.3 - 101.08 | 0.3 - 0.5 (Intraday) | [4] |
| RP-HPLC | This compound | Bulk Drug | 100,000 - 500,000 | Not Stated | Not Stated | Not Stated | [5][6] |
| HPLC-UV | This compound | Ophthalmic Suspension | 5,000 - 25,000 | Not Stated | 98.90 - 101.01 | <2% | [7] |
Note: Data from different matrices are included to provide a broader context of method performance. LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation).
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of any bioanalytical assay. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices like aqueous humor.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[8]
-
To 50 µL of rabbit aqueous humor sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound like this compound-d5).[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 xg for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute the supernatant with an appropriate volume of water or mobile phase to match the initial chromatographic conditions.[1]
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: An ACQUITY UPLC® BEH C18 column (e.g., 50 mm length, 2.1 mm internal diameter, 1.7 µm particle size) is suitable for separation.[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in 5 mM ammonium acetate buffer (A) and 0.01% formic acid in methanol (B) is effective.[2]
-
Flow Rate: A typical flow rate is 0.35 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and cost-effective technique, suitable for applications where the expected concentrations of this compound are higher.
1. Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction can be employed to isolate this compound from the aqueous humor matrix.
-
To 100 µL of rabbit aqueous humor, add an appropriate internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at 3000 xg for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions
-
Chromatographic System: A C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) is a common choice.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 40:60 v/v) is often used.[5][6]
-
Detection: A UV detector set at a wavelength of 254 nm is used to monitor the elution of this compound.[5][9]
Visualization of the Bioanalytical Workflow
To further clarify the process, the following diagram illustrates a typical workflow for the validation of a bioanalytical method using LC-MS/MS.
Caption: Workflow for this compound quantification in aqueous humor by LC-MS/MS.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Analytical method development and validation for the determination of this compound by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of Ultra violet spectrophotometric and Reversed-phase High Performance Liquid Chromatography techniques for simultaneous estimation of this compound and Brimonidine tartrate in ophthalmic suspension formulation. – Oriental Journal of Chemistry [orientjchem.org]
- 8. agilent.com [agilent.com]
- 9. ijpsonline.com [ijpsonline.com]
Assessing the Bioequivalence of Generic Brinzolamide Formulations for Ocular Research
For researchers and drug development professionals, establishing the bioequivalence of a generic formulation is a critical step to ensure comparable safety and efficacy to the reference product. This guide provides a comprehensive comparison of generic brinzolamide ophthalmic suspensions with the established brand, Azopt®, focusing on the key parameters and experimental protocols essential for bioequivalence assessment.
This compound is a potent inhibitor of carbonic anhydrase II, an enzyme abundant in the ciliary processes of the eye.[1] Its inhibitory action reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucoma.[2][3] The established formulation, Azopt®, is a 1% sterile ophthalmic suspension with a pH of approximately 7.5 and an osmolality of around 300 mOsm/kg.[4]
Comparative Bioequivalence Data
Bioequivalence of generic this compound formulations is typically established through clinical endpoint studies, with the primary efficacy endpoint being the reduction in IOP. Pharmacokinetic and in vitro physicochemical characterization studies also play a crucial role in demonstrating similarity to the reference product. The following table summarizes key comparative data from various bioequivalence studies.
| Parameter | Generic this compound Formulation | Reference Product (Azopt®) | Study Design | Key Findings |
| Mean IOP Reduction | Comparable to Azopt® | 4 to 5 mmHg reduction from baseline[1] | Randomized, double-masked, parallel-group clinical trials in patients with open-angle glaucoma or ocular hypertension.[1][5][6] | The generic formulation demonstrated therapeutic equivalence to Azopt® in lowering IOP over a 42-day treatment period.[1][7] |
| Pharmacokinetics | N/A (for clinical endpoint studies) | Following topical administration, this compound is absorbed systemically and distributes extensively into red blood cells, with a long half-life.[1] | N/A | N/A |
| In Vitro Characteristics | Qualitatively (Q1) and quantitatively (Q2) similar to Azopt® | Active ingredient: this compound 1% Inactive ingredients include: Carbomer 974P, Mannitol, Sodium Chloride, Tyloxapol, Edetate Disodium, Benzalkonium Chloride, and Purified Water.[4] | Physicochemical characterization studies comparing parameters like particle size distribution, viscosity, pH, and osmolality.[8][9] | In some cases, a biowaiver for in vivo studies can be granted if the generic formulation is Q1/Q2 the same as the reference product.[10] |
| Safety and Tolerability | Similar adverse event profile to Azopt® | Most common adverse reactions include blurred vision and a bitter, sour, or unusual taste.[1] | Assessed as a secondary endpoint in clinical trials. | The incidence of ocular discomfort was found to be similar or, in some cases, lower with the generic formulation compared to the reference product.[7] |
Experimental Protocols
The assessment of bioequivalence for ophthalmic suspensions like this compound involves rigorous experimental protocols as outlined by regulatory agencies such as the FDA.
Clinical Endpoint Bioequivalence Study
This type of study is the most common approach for establishing the therapeutic equivalence of generic this compound.
Objective: To demonstrate that the generic this compound 1% ophthalmic suspension is equivalent in efficacy and safety to the reference product, Azopt® 1%, in patients with open-angle glaucoma or ocular hypertension.[1][5]
Methodology:
-
Study Design: A randomized, double-masked, parallel-group, active-controlled study is conducted.[3][5][6]
-
Patient Population: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension in both eyes are enrolled.[5][11]
-
Treatment: Patients are randomized to receive either the generic this compound or Azopt® at a dosage of one drop in each eye, typically three times daily, for a duration of 42 days (6 weeks).[1][3]
-
Efficacy Endpoint: The primary efficacy endpoint is the mean change in IOP from baseline at specified time points (e.g., Day 14 and Day 42 at hour 0 and hour 2 post-instillation).[1][12]
-
Safety Assessment: Safety is evaluated by monitoring adverse events, visual acuity, and ophthalmic examinations throughout the study.
In Vitro Physicochemical Characterization
These studies are essential to ensure the physical and chemical similarity of the generic product to the reference formulation.
Objective: To compare the critical quality attributes of the generic this compound suspension with Azopt®.
Methodology:
-
Particle Size Distribution: Analyzed using techniques like laser diffraction to ensure a comparable particle size profile, which can affect dissolution and bioavailability.[8][9]
-
Rheology: Viscosity is measured to ensure similar residence time on the ocular surface.[8][9]
-
pH and Osmolality: Measured to ensure they are within a range that is comfortable for the eye and similar to the reference product.
-
In Vitro Drug Release: Dissolution studies are performed under conditions that mimic the ocular environment to compare the rate and extent of drug release.[8][9]
Visualizing the Pathways
To better understand the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinConnect | Therapeutic Equivalence Study of Generic this compound vs [clinconnect.io]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. Bioequivalence Study With Clinical Endpoint Comparing this compound 1% Ophthalmic Suspension to Azopt® 1% Ophthalmic Suspension In the Treatment of Chronic Open Angle Glaucoma or Ocular Hypertension in Both Eyes | Clinical Research Trial Listing [centerwatch.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. In vitro physicochemical characterization and dissolution of this compound ophthalmic suspensions with similar composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Brinzolamide: A Guide for Laboratory Professionals
The safe and compliant disposal of brinzolamide is a critical aspect of laboratory and pharmaceutical operations. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established disposal protocols is essential to protect both human health and the environment.[1][2][3] Improper disposal, such as flushing down drains, can lead to contamination of water systems, as treatment facilities are often not equipped to filter out such compounds.[4][5]
This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Hazard Profile of this compound
Understanding the hazard profile of a chemical is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][2][3] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols for Disposal
The following protocols outline the methodologies for the safe management and disposal of this compound waste in a laboratory setting.
Protocol 1: Waste Segregation and Collection
Objective: To properly segregate and collect this compound waste to prevent cross-contamination and ensure compliant disposal.
Methodology:
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous under local, state, and federal regulations.[6] While not universally classified as an OSHA "Hazardous Chemical," its aquatic toxicity warrants careful handling.[1][7]
-
Use Designated Waste Containers: Place all this compound-contaminated materials, including unused product, contaminated labware, and personal protective equipment (PPE), into a suitable, clearly labeled, and closed container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste" (if applicable under RCRA or local regulations) and clearly identify the contents (e.g., "this compound Waste"). Include the date of accumulation.
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[2] Ensure the storage area is a designated and controlled-access location.
Protocol 2: Management of Spills
Objective: To safely contain, clean, and dispose of this compound spills.
Methodology:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.
-
Don PPE: Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[7] For significant dust formation, respiratory protection may be necessary.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[3]
-
Cleanup:
-
Collection: Collect all contaminated materials (absorbent, dust, etc.) and place them into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol or a suitable detergent.[1][6]
Protocol 3: Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in an environmentally sound and compliant manner.
Methodology:
-
Select a Disposal Vendor: Arrange for the collected waste to be handled by a licensed chemical destruction plant or a hazardous material disposal company.[3]
-
Approved Disposal Methods:
-
Controlled Incineration: The preferred method for chemical destruction is controlled incineration, equipped with a flue gas scrubber to manage toxic emissions like sulfur and nitrogen oxides.[7]
-
Sanitary Landfill: In some cases, disposal in a permitted sanitary landfill may be an option, but this is generally less preferred for environmentally persistent chemicals.[8]
-
-
Documentation: Maintain all records and documentation related to waste characterization, collection, and final disposal in accordance with institutional and regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disposal of Contaminated Packaging
The proper disposal of containers that have held this compound is also crucial to prevent environmental release.
-
Reconditioning: Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.
-
Destruction: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration.
-
Residue Warning: Always assume that emptied containers retain product residue and follow all safety and disposal warnings on the label.[6]
References
- 1. This compound|138890-62-7|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound Ophthalmic Health Library [paleymd.com]
- 5. epa.gov [epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
